4-Amino-3,5-difluoropyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-difluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYKORFLNFQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286799 | |
| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105252-96-8 | |
| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-difluoropyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine substitution, including altered metabolic stability, receptor binding affinity, and bioavailability. The target molecule, 4-Amino-3,5-difluoropyridin-2-ol, incorporates key pharmacophoric features: an aminopyridine core, ortho and meta fluorine substituents, and a hydroxyl group, suggesting its potential as a versatile intermediate for the synthesis of bioactive compounds. This guide explores the most viable synthetic approaches to this and related structures.
Proposed Synthetic Pathways
The synthesis of this compound is proposed to proceed through a multi-step sequence starting from a readily available, highly halogenated pyridine precursor. The general strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, leveraging the activating effect of the pyridine nitrogen and the fluorine substituents.
A plausible synthetic route commences with 2,3,4,5,6-pentafluoropyridine. The regioselectivity of nucleophilic attack on pentafluoropyridine is well-established, with the 4-position being the most reactive, followed by the 2- and 6-positions. This predictable reactivity allows for a controlled, stepwise introduction of the desired functional groups.
The proposed synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
An alternative and more direct approach, based on analogous reactions found in patent literature for similar chlorinated compounds, would involve the synthesis of a 4-amino-2,3,5-trifluoropyridine intermediate followed by regioselective hydroxylation.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic pathways. These are based on established procedures for similar substrates.
Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
-
Reaction: Nucleophilic substitution of the 4-fluoro substituent of pentafluoropyridine with ammonia.
-
Reagents and Materials:
-
Pentafluoropyridine
-
Aqueous ammonia (25-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve pentafluoropyridine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add aqueous ammonia dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Amino-2,3,5,6-tetrafluoropyridine.
-
Synthesis of 4-Amino-2,3,5-trifluoropyridine (Hypothetical)
-
Reaction: Selective reduction (defluorination) of 4-Amino-2,3,5,6-tetrafluoropyridine. This is a challenging step and would require optimization.
-
Reagents and Materials:
-
4-Amino-2,3,5,6-tetrafluoropyridine
-
Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup with Pd/C)
-
Anhydrous solvent (e.g., Methanol, THF)
-
-
Procedure:
-
Dissolve 4-Amino-2,3,5,6-tetrafluoropyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
If using a chemical reducing agent like NaBH4, add it portion-wise at a controlled temperature (e.g., 0 °C).
-
If using catalytic hydrogenation, suspend the catalyst (e.g., 10% Pd/C) in the solution and subject the mixture to a hydrogen atmosphere.
-
Carefully monitor the reaction to favor mono-defluorination.
-
Upon completion, quench the reaction appropriately (e.g., with water for NaBH4) or filter off the catalyst.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
-
Synthesis of this compound
-
Reaction: Nucleophilic substitution of the 2-fluoro substituent of 4-Amino-2,3,5-trifluoropyridine with a hydroxide source. This is based on analogous reactions with chlorinated pyridines.[1][2]
-
Reagents and Materials:
-
4-Amino-2,3,5-trifluoropyridine
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Aqueous solvent system (e.g., Dioxane/water or DMSO/water)
-
-
Procedure:
-
Dissolve 4-Amino-2,3,5-trifluoropyridine in a suitable solvent mixture (e.g., Dioxane and water).
-
Add a stoichiometric excess of potassium hydroxide.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Quantitative Data from Analogous Syntheses
Direct yield and characterization data for the synthesis of this compound are not available. However, data from similar reactions in the literature can provide an estimate of expected outcomes.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Amination | 3,5-dichloro-2,4,6-trifluoropyridine | 4-amino-3,5-dichloro-2,6-difluoropyridine | NH3, NMP | >86% | [2] |
| Hydroxylation | 4-amino-3,5-dichloro-2,6-difluoropyridine | 4-amino-3,5-dichloro-6-fluoropyridin-2-ol potassium salt | KOH (aq) | High | [1] |
Conclusion
The synthesis of this compound, while not explicitly described in the current scientific literature, can be reasonably proposed through established synthetic methodologies for fluorinated pyridines. The key steps involve controlled nucleophilic aromatic substitutions on a polyfluorinated pyridine precursor. The successful execution of this synthetic route would provide access to a valuable building block for the development of novel therapeutic agents. Further research is warranted to optimize the proposed reaction conditions and fully characterize the target molecule and its derivatives. Researchers undertaking this synthesis should pay close attention to the regioselectivity of the substitution reactions and may need to perform considerable optimization, particularly for the selective defluorination step.
References
In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the physicochemical properties of 4-Amino-3,5-difluoropyridin-2-ol is limited. This guide provides predicted data for the target compound and, for comparative context, includes experimental and predicted data for the structurally related compound, 4-Amino-3,5-difluoropyridine (CAS 159783-22-9). The presence of a hydroxyl group at the 2-position in the target compound is expected to significantly influence its properties, particularly its melting point, boiling point, acidity (pKa), and solubility, compared to its analogue lacking this functional group.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Below is a summary of available and predicted data for this compound and its analogue.
Data Presentation: A Comparative Summary
| Property | This compound (Predicted) | 4-Amino-3,5-difluoropyridine (Experimental/Predicted) | Data Type |
| Molecular Formula | C₅H₄F₂N₂O | C₅H₄F₂N₂ | - |
| Molecular Weight | 146.09 g/mol | 130.10 g/mol | - |
| Melting Point | Data Not Available | 100-105 °C[1] | Experimental |
| Boiling Point | Data Not Available | 175.0 ± 35.0 °C[2] | Predicted |
| Density | Data Not Available | 1.393 ± 0.06 g/cm³[2] | Predicted |
| pKa (acidic) | Data Not Available | - | - |
| pKa (basic) | Data Not Available | 5.12 ± 0.24[2] | Predicted |
| LogP | Data Not Available | Data Not Available | - |
| Aqueous Solubility | Data Not Available | Data Not Available | - |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for the key parameters.
Melting Point Determination
The melting point is a fundamental indicator of a substance's purity.
Methodology: Capillary Method
-
Sample Preparation: A small quantity of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.
Boiling Point Determination
For non-decomposing liquids, the boiling point is a key characteristic.
Methodology: Thiele Tube or Microscale Apparatus
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The apparatus (e.g., a Thiele tube with heating oil) is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Equilibrium Point: The heating is stopped when a continuous stream of bubbles is observed. The liquid will begin to cool.
-
Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the atmospheric pressure.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. The equivalence point is identified by the steepest point of the curve (the inflection point).
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and absorption.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Compound Addition: A known amount of the test compound is added to a flask containing the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The flask is sealed and shaken at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Aqueous solubility is a key factor influencing a drug's dissolution rate and bioavailability.
Methodology: Turbidimetric Method (Kinetic Solubility)
-
Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is added in increasing amounts to a series of wells in a microplate, each containing an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Precipitation Induction: The addition of the DMSO solution into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.
-
Turbidity Measurement: The plate is incubated for a set period (e.g., 2 hours) at a controlled temperature. The turbidity (cloudiness) of each well is then measured by a plate reader that detects light scattering or absorbance at a specific wavelength (e.g., 620 nm).
-
Solubility Estimation: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel chemical entity.
Caption: General workflow for physicochemical characterization.
References
4-Amino-3,5-difluoropyridin-2-ol: A Technical Guide to Its Identification, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3,5-difluoropyridin-2-ol, a fluorinated pyridinol derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly registered, this document outlines its key identification characteristics, a plausible synthetic route based on established chemical principles, and its potential as a scaffold for developing targeted therapeutics, particularly in the realm of kinase inhibition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Compound Identification and Properties
As of the latest available data, a specific CAS number for this compound has not been assigned. However, based on its molecular structure, we can deduce its key properties. The likely precursor, 4-Amino-3,5-difluoropyridine, is registered under CAS Number 159783-22-9 . The introduction of a hydroxyl group at the 2-position would alter its physicochemical properties, including its molecular weight, polarity, and hydrogen bonding capabilities.
Table 1: Predicted Physicochemical Properties of this compound and its Precursor
| Property | 4-Amino-3,5-difluoropyridine | This compound (Predicted) |
| CAS Number | 159783-22-9 | Not Available |
| Molecular Formula | C₅H₄F₂N₂ | C₅H₄F₂N₂O |
| Molecular Weight | 130.10 g/mol | 146.09 g/mol |
| Appearance | White to light yellow powder | Expected to be a solid |
| Melting Point | 100-105 °C | Expected to be higher due to hydrogen bonding |
| Solubility | Soluble in organic solvents | Expected to have increased water solubility |
Proposed Synthesis Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-Amino-2,3,5,6-tetrafluoropyridine.
The Biological Activity of Fluorinated Aminopyridinols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Biological Activity of Fluorinated Aromatic Amines and Related Compounds
The following tables summarize quantitative data for fluorinated compounds structurally related to aminopyridinols, demonstrating the format for presenting such information. This data is derived from studies on fluorinated pyrazolo[1,5-a]pyridines as dopamine D4 receptor ligands and fluorinated conformationally-restricted GABA-AT inhibitors.
Table 1: Dopamine D4 Receptor Binding Affinity of Fluorinated Pyrazolo[1,5-a]pyridines
| Compound ID | Structure | R | X | K_i (nM) | Reference |
| 1a | 2-F-Ph | H | CH | 5.3 | [1] |
| 1b | 3-F-Ph | H | CH | 8.1 | [1] |
| 1c | 4-F-Ph | H | CH | 1.3 | [1] |
| 1d | 4-F-Ph | Me | CH | 2.5 | [1] |
| 1e | 4-F-PhO-(CH₂)₂- | H | N | 3.2 | [1] |
| 1f | 4-F-PhO-(CH₂)₃- | H | N | 1.9 | [1] |
| 1g | 3-F-PhO-(CH₂)₃- | H | N | 28 | [1] |
| 1h | 2-F-PhO-(CH₂)₃- | H | N | 15 | [1] |
| Data is illustrative and based on structurally related compounds. |
Table 2: Inhibition of GABA Aminotransferase (GABA-AT) by Fluorinated Conformationally-Restricted Analogs
| Compound ID | Structure | Inhibition Type | k_inact (min⁻¹) | K_I (mM) | k_inact / K_I (M⁻¹min⁻¹) | Reference |
| 2a | F on Cyclohexene | Irreversible | 0.059 | 0.16 | 370 | [] |
| 2b | F on Piperidine | Reversible | - | - | - | [] |
| 2c | Difluoro on Cyclohexene | Irreversible | 0.065 | 0.36 | 180 | [] |
| Data is illustrative and based on structurally related compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of fluorinated aminopyridinols.
Dopamine D4 Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for the characterization of GPCR ligands.[3]
1. Membrane Preparation:
-
HEK293T cells transiently expressing the human dopamine D4 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in a binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4).[3]
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of membrane preparation.
-
50 µL of radioligand (e.g., [³H]-N-methylspiperone at a final concentration of 0.8–1.0 nM).[3]
-
50 µL of the fluorinated aminopyridinol test compound at various concentrations (for displacement experiments) or a single high concentration (for primary screening).
-
For non-specific binding determination, a high concentration of a known D4 antagonist (e.g., haloperidol) is added.
-
-
Incubate the plate for 2 hours at room temperature in the dark.[3]
3. Filtration and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/A) pre-soaked in 0.3% polyethyleneimine.[3]
-
The filters are washed three times with a cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For displacement experiments, the IC₅₀ values are determined by non-linear regression analysis using software such as GraphPad Prism.
-
The K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Brain Tissue Autoradiography
This protocol provides a method to visualize the distribution of binding sites for a radiolabeled fluorinated aminopyridinol in brain tissue.[4][5]
1. Tissue Preparation:
-
Animal brains (e.g., rat) are rapidly frozen in isopentane cooled with dry ice.
-
Coronal or sagittal brain sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.[4]
2. Incubation:
-
The slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.
-
The sections are then incubated with the radiolabeled fluorinated aminopyridinol at an appropriate concentration in a binding buffer.
-
For determination of non-specific binding, adjacent sections are incubated in the presence of a high concentration of a suitable unlabeled competitor.
-
The incubation is typically carried out for 60-90 minutes at room temperature.[4]
3. Washing and Drying:
-
The slides are washed in ice-cold buffer to remove unbound radioligand.
-
A final quick rinse in ice-cold deionized water is performed to remove buffer salts.
-
The slides are then dried under a stream of cool air.
4. Imaging:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film.
-
After an appropriate exposure time (days to weeks depending on the radioactivity), the plate or film is scanned.
5. Data Analysis:
-
The resulting autoradiograms are quantified using image analysis software.
-
The density of binding in different brain regions is compared between total and non-specific binding conditions to determine the specific binding distribution.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This spectrophotometric assay measures the activity of GABA-AT and its inhibition by test compounds.[6][7]
1. Reagents and Enzyme Preparation:
-
GABA-AT enzyme (e.g., purified recombinant human or porcine brain homogenate).
-
Substrates: GABA and α-ketoglutarate.
-
Coupling enzyme: succinic semialdehyde dehydrogenase (SSADH).
-
Co-factor: NADP⁺.
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6).
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
GABA-AT enzyme.
-
The fluorinated aminopyridinol test compound at various concentrations.
-
Pre-incubate for a defined period if time-dependent inhibition is being assessed.
-
Initiate the reaction by adding the substrates (GABA and α-ketoglutarate) and the coupling system (SSADH and NADP⁺).
-
-
The conversion of NADP⁺ to NADPH is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
3. Data Analysis:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is determined for each concentration of the test compound.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For irreversible inhibitors, the kinetic parameters k_inact and K_I can be determined by measuring the rate of inactivation at different inhibitor concentrations.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by fluorinated aminopyridinols targeting the dopamine D4 receptor or the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 3. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Autoradiography [fz-juelich.de]
- 6. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in pyridine drug discovery, offering insights into its impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.
The Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties
The introduction of fluorine atoms into the pyridine ring can induce significant changes in a molecule's electronic and steric properties, leading to improvements in metabolic stability, binding affinity, acidity (pKa), and bioavailability. These modifications are critical for transforming a promising lead compound into a viable drug candidate.
Modulation of Basicity (pKa)
Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the ionization state of the drug at physiological pH.
Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.95 |
Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.
Enhancement of Metabolic Stability
One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and overall exposure.
Table 2: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound Pair | Non-fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement |
| Example 1 | 15 | 90 | 6 |
| Example 2 | < 5 | 45 | > 9 |
| Example 3 | 30 | > 120 | > 4 |
Note: This table presents illustrative data from hypothetical but representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes. Actual values are compound-specific.
Improvement of Binding Affinity
Fluorine can enhance binding affinity to a biological target through various mechanisms. It can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding pocket. Furthermore, the introduction of fluorine can induce a conformational change in the molecule, pre-organizing it for a more favorable binding orientation.
Table 3: Comparative Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Kinase Inhibitors
| Kinase Target | Non-fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement |
| Kinase A | 250 | 50 | 5 |
| Kinase B | 120 | 15 | 8 |
| Kinase C | 800 | 100 | 8 |
Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.
Modulation of Lipophilicity and Bioavailability
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often decreases it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its oral bioavailability.
Experimental Protocols
Synthesis of Fluorinated Pyridines
2.1.1. Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine
A common method for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine involves the reaction of pentachloropyridine with a fluoride source.[1]
-
Materials: Pentachloropyridine, anhydrous potassium fluoride (KF), N-methylpyrrolidone (NMP).
-
Procedure:
-
A mixture of pentachloropyridine and anhydrous potassium fluoride in N-methylpyrrolidone is heated to approximately 100-170°C in the substantial absence of water.[2]
-
The reaction is carried out with vigorous agitation.
-
The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be removed from the reaction mixture by distillation as it is formed.[2]
-
2.1.2. Synthesis of 3-Fluoro-4-aminopyridine
One synthetic route to 3-fluoro-4-aminopyridine involves a Hofmann degradation of 3-fluoro-4-pyridine carboxamide.[3]
-
Materials: 3-Fluoropyridine, strong base (e.g., n-butyllithium), carbon dioxide, thionyl chloride, ammonia, bromine, sodium hydroxide.
-
Procedure:
-
3-Fluoropyridine is reacted with a strong base to remove a proton, followed by reaction with carbon dioxide to yield 3-fluoro-4-pyridine carboxylic acid.[3]
-
The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride, followed by ammonolysis to give 3-fluoro-4-pyridine carboxamide.[3]
-
The carboxamide undergoes a Hofmann degradation reaction with bromine and sodium hydroxide to yield 3-fluoro-4-aminopyridine.[3]
-
Another approach involves the direct radiofluorination of a pyridine N-oxide precursor.[4][5]
-
Materials: 3-bromo-4-nitropyridine N-oxide, tetrabutylammonium fluoride (TBAF), dimethyl sulfoxide (DMSO), palladium on carbon (Pd/C), hydrogen gas.
-
Procedure:
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.[6][7][8][9]
-
Materials: The pyridine compound of interest, a series of buffer solutions with known pH values spanning a range around the expected pKa, a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with constant ionic strength covering the desired pH range.
-
Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.[7]
-
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11][12][13][14]
-
Materials: Human liver microsomes, the test compound, NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) of the compound are then calculated from the rate of disappearance of the parent compound over time.
-
Visualizing Pathways and Workflows
Drug Discovery Workflow: Fluorine Scanning
The strategic introduction of fluorine, often referred to as "fluorine scanning," is a key tactic in lead optimization. This iterative process involves synthesizing and evaluating a series of analogues with fluorine substitutions at various positions to identify the optimal placement for desired properties.
Caption: A typical drug discovery workflow incorporating a fluorine scan during lead optimization.
Signaling Pathway of Alpelisib (PI3K Inhibitor)
Alpelisib is a selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). Mutations in the PIK3CA gene, which encodes p110α, can lead to the overactivation of the PI3K/AKT/mTOR signaling pathway, a key driver in many cancers.[2][5][15][16][17][18][19]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Alpelisib.
Signaling Pathway of Lemborexant (Orexin Receptor Antagonist)
Lemborexant is a dual orexin receptor antagonist that promotes sleep by inhibiting the wake-promoting effects of the neuropeptides orexin-A and orexin-B. These neuropeptides bind to orexin receptors (OX1R and OX2R), which are involved in maintaining arousal.[20][21][22][23]
Caption: The orexin receptor signaling pathway and the antagonistic action of Lemborexant.
Conclusion
The incorporation of fluorine into pyridine rings is a powerful and versatile strategy in drug discovery. By judiciously applying fluorine substitution, medicinal chemists can fine-tune a wide range of molecular properties to enhance a compound's drug-like characteristics. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will continue to drive the development of novel and improved pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemagine.co.uk [chemagine.co.uk]
- 8. ishigirl.tripod.com [ishigirl.tripod.com]
- 9. ijper.org [ijper.org]
- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. psychscenehub.com [psychscenehub.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Unleashing the Power of lemborexant: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
A Technical Guide to 4-Amino-3,5-difluoropyridin-2-ol: Synthesis, Properties, and Potential Applications
Disclaimer: Direct experimental data for 4-Amino-3,5-difluoropyridin-2-ol is limited in publicly available literature. This guide has been compiled by leveraging data from closely related analogs, primarily 4-Amino-3,5-difluoropyridine and halogenated pyridin-2-ol derivatives. The information presented herein, particularly regarding experimental protocols and specific quantitative data, should be considered predictive and requires experimental validation.
Introduction
Fluorinated pyridine scaffolds are of significant interest to the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can dramatically modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This compound is a novel compound that combines the key pharmacophoric features of an aminopyridine with the unique properties imparted by difluorination. This technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological significance, aimed at researchers and professionals in drug discovery and development.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized below. These values are extrapolated from data available for 4-Amino-3,5-difluoropyridine and should be confirmed experimentally.
| Property | Predicted Value | Source Analog |
| Molecular Formula | C₅H₄F₂N₂O | - |
| Molecular Weight | 146.09 g/mol | - |
| Boiling Point | > 175.0 ± 35.0 °C | 4-Amino-3,5-difluoropyridine[1] |
| Density | > 1.393 ± 0.06 g/cm³ | 4-Amino-3,5-difluoropyridine[1] |
| pKa | ~5.12 ± 0.24 | 4-Amino-3,5-difluoropyridine[1] |
| Appearance | White to light yellow powder | 4-Amino-3,5-difluoropyridine[2] |
| Melting Point | > 100-105 °C | 4-Amino-3,5-difluoropyridine[2] |
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established protocols for related halogenated pyridines. The following proposed multi-step synthesis starts from a commercially available precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Amination of 2,4,6-Trifluoro-3,5-dinitropyridine
-
Reaction: 2,4,6-Trifluoro-3,5-dinitropyridine is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Aqueous ammonia is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The product, 4-Amino-3,5-dinitro-2,6-difluoropyridine, is isolated by filtration and purified by recrystallization.
Step 2: Hydroxylation
-
Reaction: The 4-Amino-3,5-dinitro-2,6-difluoropyridine is suspended in an aqueous solution of potassium hydroxide (KOH).
-
The mixture is heated to reflux for 1.5–2.5 hours.[3]
-
Upon completion, the reaction is cooled, and the resulting solid, potassium 4-amino-3,5-dinitro-6-fluoropyridin-2-olate, is collected by centrifugation.[4]
Step 3: Reduction of Nitro Groups
-
Reaction: The potassium salt from the previous step is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is subjected to hydrogenation at atmospheric pressure until the nitro groups are fully reduced to amino groups.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Potential Biological Activity and Applications
Fluorine-containing pyridine derivatives are recognized for their diverse pharmacological activities.[5] The incorporation of fluorine can enhance drug potency, metabolic stability, and pharmacokinetic profiles.[5] While specific biological data for this compound is not available, its structural motifs suggest potential applications in several therapeutic areas.
-
Kinase Inhibition: Many aminopyridine derivatives are known to act as hinge-binding motifs in kinase inhibitors. The specific substitution pattern of this compound could confer selectivity towards certain kinase families.
-
Antimicrobial and Antifungal Activity: Aminopyridine derivatives have been explored for their antimicrobial properties. The presence of fluorine atoms can enhance this activity.
-
CNS Disorders: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyridines attractive candidates for CNS-targeting drugs.
The Influence of Fluorine Substitution on Drug Properties
The strategic placement of fluorine atoms, as in this compound, can have a profound impact on the molecule's drug-like properties.
Caption: Conceptual diagram of fluorine's impact on drug properties.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy based on the chemistry of analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this molecule and to explore its potential as a scaffold for the development of novel therapeutics. The methodologies and data presented herein offer a solid starting point for researchers venturing into the synthesis and evaluation of this and other novel fluorinated pyridines.
References
- 1. 4-Amino-3,5-difluoropyridine CAS#: 159783-22-9 [amp.chemicalbook.com]
- 2. 4-Amino-3,5-difluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
- 4. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Versatility of Fluoropyridine Scaffolds: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based molecular architectures has emerged as a transformative strategy in modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles, have established fluoropyridine scaffolds as privileged structures in the design of novel therapeutics.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluoropyridine scaffolds, offering a comprehensive resource for researchers engaged in drug development.
The Pivotal Role of Fluoropyridines in Drug Discovery
The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs, valued for its ability to engage in various biological interactions.[5] The introduction of fluorine atoms onto this scaffold can dramatically modulate a molecule's properties.[2][3][6] This strategic fluorination can lead to:
-
Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, leading to more potent and selective interactions with biological targets.[1][4]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging the drug's half-life.[1][3][4]
-
Favorable Pharmacokinetic Properties: Fluorine substitution can influence a compound's lipophilicity and membrane permeability, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3][4]
These advantageous properties have led to the integration of fluoropyridine derivatives into a wide array of therapeutic agents, targeting conditions ranging from cancer and diabetes to Alzheimer's disease and microbial infections.[1][3]
Synthetic Strategies for Accessing Novel Fluoropyridine Scaffolds
A diverse toolkit of synthetic methodologies has been developed to construct and functionalize fluoropyridine cores. These methods range from classical nucleophilic aromatic substitution reactions to modern transition-metal-catalyzed cross-couplings and direct C-H functionalization approaches.
Traditional Synthetic Routes
One of the earliest and most well-known methods for the synthesis of fluoropyridines is the Balz-Schiemann reaction . This reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][8] While effective, this method can be limited by the potential for explosive intermediates.[8]
Another classical approach involves the nucleophilic aromatic substitution (SNAr) of activated halopyridines with a fluoride source. Leaving groups such as chloro- or nitro- substituents at the 2- or 4-positions of the pyridine ring are readily displaced by fluoride ions.[8]
Modern Synthetic Innovations
Recent years have witnessed the emergence of more sophisticated and versatile methods for fluoropyridine synthesis, offering milder reaction conditions and broader functional group tolerance.
-
Direct C-H Fluorination: This powerful strategy allows for the direct conversion of a C-H bond on the pyridine ring to a C-F bond. Hartwig and co-workers have reported the use of AgF2 for the direct C-H fluorination of pyridines, providing rapid access to a variety of 2-fluoropyridines.[8][9]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled novel synthetic transformations for the construction of fluoropyridines. A notable example is the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia, to afford diversely substituted 3-fluoropyridines.[10]
-
Rhodium(III)-Catalyzed C-H Functionalization: This method provides a one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[11]
-
Pyridine N-Oxide Chemistry: The activation of pyridine N-oxides allows for the regioselective introduction of fluorine at the 2-position. This approach has been successfully applied to the synthesis of both nonradioactive and 18F-labeled fluoropyridines for applications in Positron Emission Tomography (PET) imaging.[8][12]
Quantitative Comparison of Synthetic Methodologies
The choice of synthetic route depends on various factors, including the desired substitution pattern, functional group compatibility, and scalability. The following table summarizes key quantitative data for selected synthetic methods.
| Synthetic Method | Position of Fluorination | Key Reagents | Typical Yields (%) | Reference |
| Balz-Schiemann Reaction | 4-position | 4-Aminopyridine, HBF4, NaNO2 | 20 | [7] |
| C-H Fluorination | 2-position | Pyridine derivatives, AgF2 | Varies widely | [8][9] |
| Photoredox Catalysis | 3-position | α,α-difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)3 | 57-85 | [10] |
| Rh(III)-Catalyzed C-H Functionalization | 3-position | α-fluoro-α,β-unsaturated oximes, alkynes, [Cp*RhCl2]2 | Varies widely | [11] |
| From Pyridine N-Oxides | 2-position | Pyridine N-oxides, Ts2O, trialkylamine, K18F | 69 (precursor) | [8][12] |
Experimental Protocols for Key Syntheses
Detailed and reproducible experimental protocols are crucial for the successful synthesis of novel fluoropyridine scaffolds. Below are representative procedures for key synthetic transformations.
Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction[7]
-
Diazotization: To a cooled (5-7 °C) suspension of 4-pyridylammonium tetrafluoroborate (formed from 4-aminopyridine and 42% aqueous HBF4), slowly add sodium nitrite while maintaining the temperature between 5-9 °C.
-
Decomposition: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Workup: Slowly add the reaction mixture to a solution of NaHCO3.
-
Extraction and Purification: Extract the aqueous layer with CH2Cl2. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford 4-fluoropyridine.
Synthesis of 3-Fluoropyridines via Photoredox Catalysis[10]
-
Reaction Setup: In a reaction vessel, combine the α,α-difluoro-β-iodoketone, silyl enol ether, and the photocatalyst fac-Ir(ppy)3 in a suitable solvent.
-
Irradiation: Irradiate the reaction mixture with blue LEDs.
-
Condensation: After completion of the coupling reaction, add ammonium acetate to the reaction mixture for the one-pot condensation step.
-
Purification: After the reaction is complete, purify the product by column chromatography on silica gel.
Synthesis of 2-Fluoropyridines from Pyridine N-Oxides[8][12]
-
Activation and Salt Formation: Treat the pyridine N-oxide with Ts2O in the presence of a trialkylamine to form the corresponding 2-pyridyltrialkylammonium salt.
-
Fluorination: React the isolated ammonium salt with a fluoride source, such as K18F in the presence of Kryptofix 2.2.2, in a suitable solvent like DMSO at elevated temperatures.
-
Deprotection and Purification (if applicable): If protecting groups are present, perform the necessary deprotection steps. Purify the final 2-fluoropyridine product using semi-preparative HPLC.
Visualizing Key Pathways and Workflows
Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.
Signaling Pathway: Inhibition of Factor VIIa/TF Complex
Fluoropyridine-based inhibitors have been developed to target the activated factor VII/tissue factor (FVIIa/TF) complex, a key player in the blood coagulation cascade. Inhibition of this complex is a promising strategy for the development of new antithrombotic drugs.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Characterization of 4-Amino-3,5-difluoropyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the structural characterization of 4-Amino-3,5-difluoropyridin-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and draws analogies from closely related compounds to predict its structural and spectroscopic properties. A central focus of this guide is the critical concept of pyridin-2-ol/pyridin-2-one tautomerism, which dictates the predominant form of this compound. This guide presents predicted data in clearly structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.
Introduction and Tautomerism
This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry due to the unique electronic properties conferred by its amino and fluorine substituents. A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone isomers. In the case of this compound, this equilibrium lies significantly towards the 4-Amino-3,5-difluoro-1H-pyridin-2-one form, particularly in the solid state. This guide will therefore consider both tautomers, with an emphasis on the more stable pyridone form.
Caption: Tautomeric equilibrium of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 4-Amino-3,5-difluoro-1H-pyridin-2-one, the expected major tautomer.
| Property | Predicted Value | Data Source Analogy |
| Molecular Formula | C₅H₄F₂N₂O | - |
| Molecular Weight | 146.09 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | > 100 °C | Based on 4-Amino-3,5-difluoropyridine (100-105 °C) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | General solubility of pyridinones |
Spectroscopic Characterization (Predicted)
Due to the lack of direct experimental spectra, the following sections provide predicted spectroscopic data based on analogous compounds and established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Amino-3,5-difluoro-1H-pyridin-2-one, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (ring) | 10.5 - 11.5 | br s | - |
| NH₂ | 6.0 - 7.0 | br s | - |
| H-6 | 7.0 - 7.5 | d | J(H-F) ≈ 2-4 |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 (C=O) | 160 - 165 | t | J(C-F) ≈ 3-5 |
| C-3 | 140 - 145 | d | J(C-F) ≈ 230-250 |
| C-4 | 135 - 140 | t | J(C-F) ≈ 10-15 |
| C-5 | 140 - 145 | d | J(C-F) ≈ 230-250 |
| C-6 | 125 - 130 | t | J(C-F) ≈ 5-10 |
Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-3, F-5 | -130 to -140 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-3,5-difluoro-1H-pyridin-2-one is expected to show characteristic absorption bands for the amine, amide, and C-F bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (ring amide) | 3100 - 3000 | Medium, broad |
| N-H stretch (amine) | 3400 - 3200 | Medium, two bands |
| C=O stretch (amide) | 1650 - 1680 | Strong |
| C=C stretch (ring) | 1600 - 1580 | Medium |
| C-F stretch | 1200 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-3,5-difluoro-1H-pyridin-2-one, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 147.0361 |
| [M]⁺ | 146.0283 |
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure, confirming the pyridone tautomer as the dominant form. While no crystal structure is available for the title compound, analysis of related structures, such as 4-amino-3,5-dichloropyridine, reveals common packing motifs. In the solid state, extensive hydrogen bonding networks involving the amino group, the ring nitrogen (in the pyridin-2-ol tautomer) or the amide N-H and carbonyl oxygen (in the pyridin-2-one tautomer) are expected to be the dominant intermolecular interactions.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to characterize this compound.
Synthesis
A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of a fluorine atom at the 2-position of a suitable precursor, such as 4-amino-2,3,5-trifluoropyridine, with a hydroxide source.
Potential Therapeutic Targets for Aminopyridinol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the promising therapeutic targets for aminopyridinol and its related aminopyridine and aminopyrimidine analogs. The document synthesizes key findings from recent research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This guide is intended to serve as a valuable resource for professionals in the field of drug discovery and development.
Introduction to Aminopyridinol Compounds
Aminopyridinol and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The aminopyridine scaffold, a key structural motif, serves as a versatile backbone for the development of novel therapeutic agents targeting a wide range of diseases. These compounds have demonstrated potential in oncology, infectious diseases, neurology, and inflammatory conditions. Their simple structure allows for facile chemical modification, enabling the optimization of their pharmacokinetic and pharmacodynamic properties.
Key Therapeutic Targets and Quantitative Efficacy
Recent studies have identified several key protein and cellular targets for aminopyridinol-related compounds. The following tables summarize the quantitative data from these investigations, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Aminopyrimidine Derivatives
| Compound | Target | Cell Line | IC50 | Reference |
| C3 | TRKA | - | 6.5 nM | [1] |
| C4 | TRKA | - | 5.0 nM | [1] |
| C6 | TRKA | - | 7.0 nM | [1] |
| A12 | EGFRL858R/T790M | - | 4.0 nM | [2] |
| A12 | EGFRWT | - | 170.0 nM | [2] |
| A12 | - | H1975 | 0.086 µM | [2] |
| S3c | - | A2780 | 15.57 µM | [3] |
| S3c | - | A2780CISR | 11.52 µM | [3] |
IC50: Half maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: Antimicrobial and Antiparasitic Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2c | B. cereus | 78 | [4] |
| 2c | B. subtilis | 39 | [4][5] |
| 2c | M. luteus | 78 | [4] |
| 2c | L. monocytogenes | 156 | [4] |
| 2c | S. aureus | 39 | [4][5] |
| 2c | E. faecalis | 78 | [4] |
| Compound 10 | P. falciparum (K1 strain) | 1.5 µM (EC50) | [6] |
MIC: Minimum Inhibitory Concentration. EC50: Half maximal effective concentration.
Table 3: Enzyme Inhibition and Neurological Activity
| Compound | Target Enzyme | IC50 | Reference |
| 24 | β-Glucuronidase | 2.8 µM | [7] |
| D-saccharic acid 1,4-lactone (standard) | β-Glucuronidase | 45.75 µM | [7] |
| 4APMb | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | - | [8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of aminopyridinol compounds are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.
Tropomyosin Receptor Kinase (TRK) Inhibition in Cancer
Aminopyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a key player in various cancers driven by NTRK gene fusions.[1] Inhibition of TRKA, a member of the TRK family, blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: TRK signaling pathway and its inhibition by aminopyrimidine derivatives.
ERK1/2 Signaling in Pulmonary Vasoconstriction
4-Aminopyridine (4-AP) has been shown to induce pulmonary vasoconstriction by inhibiting voltage-gated K+ channels, which in turn activates the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[9] This suggests that the ERK1/2 pathway is a downstream effector of 4-AP's vascular effects.
Caption: ERK1/2 signaling pathway in 4-aminopyridine-induced vasoconstriction.
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
To address drug resistance in NSCLC, aminopyrimidine derivatives have been designed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically the EGFRL858R/T790M variant.[2] These compounds act as reversible inhibitors, showing high selectivity for the mutant over the wild-type EGFR.
Caption: Inhibition of mutant EGFR signaling in NSCLC by aminopyrimidines.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research findings. This section outlines the key experimental protocols cited in the reviewed literature.
Synthesis of Aminopyrimidine and Aminopyridine Derivatives
-
General Procedure for 2-Aminopyrimidine Derivatives: Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are heated together under solvent-free conditions at 80–90 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added to the reaction mixture, and the resulting precipitate is filtered and crystallized from ethanol.[7]
-
General Procedure for 2-Aminopyridine Derivatives: These compounds are often synthesized via a multi-step process. One common method involves the condensation of a methyl ketone with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate. This intermediate is then reacted with malononitrile and a primary amine, followed by inter-cyclization and aromatization to yield the 2-aminopyridine structure.[4][5]
In Vitro Biological Evaluation
-
Enzyme Inhibition Assays: The inhibitory activity of the compounds against specific enzymes (e.g., TRKA, EGFR, AChE, β-Glucuronidase) is determined using in vitro kinase assays or other appropriate enzymatic assays. The IC50 values are typically calculated from dose-response curves.[1][2][7][8]
-
Antiproliferative Activity Assays: The effect of the compounds on the proliferation of cancer cell lines (e.g., KM-12, MCF-7, HUVEC, H1975, A2780) is assessed.[1][2][3] This is often done using standard methods like the MTT or SRB assay.
-
Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using broth microdilution or agar dilution methods according to established guidelines.[4]
-
In Vitro Spinal Cord Injury Model: A double sucrose gap chamber is used to assess the ability of compounds to restore conduction in isolated, injured guinea pig spinal cord tissue. The post-injury compound action potential is measured to quantify the effect.[10]
In Vivo Studies
-
Animal Models of Disease: For conditions like spinal cord injury, in vivo models are used to evaluate the therapeutic efficacy of the compounds.[10] Cognitive enhancement and antiamnesic effects are often tested in rodent models using tasks such as the elevated plus maze.[8]
Molecular Docking Studies
Computational molecular docking simulations are frequently employed to predict the binding modes of the synthesized compounds with their target proteins.[1][4][8] This helps in understanding the structure-activity relationships and in guiding the design of more potent inhibitors.
References
- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Amino-3,5-difluoropyridin-2-ol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-difluoropyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, two fluorine atoms, and a hydroxyl group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups provide sites for further functionalization. These characteristics suggest its utility as a key intermediate in the development of targeted therapeutics, particularly as a kinase inhibitor.
This document provides a proposed multi-step synthesis for this compound, based on established synthetic methodologies for related fluorinated pyridines. It also outlines potential applications and provides detailed, albeit hypothetical, experimental protocols and expected data.
Proposed Multi-Step Synthesis
The synthesis of this compound can be envisioned through a multi-step sequence involving nucleophilic aromatic substitution (SNAr) reactions on a polyfluorinated pyridine precursor. A plausible synthetic route is outlined below:
Caption: Proposed two-step synthesis of this compound.
Step 1: Amination of 2,3,4,5-Tetrafluoropyridine. This step involves the selective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,3,4,5-tetrafluoropyridine with ammonia. The 4-position is typically the most susceptible to nucleophilic attack in polyfluoropyridines.
Step 2: Hydroxylation of 4-Amino-2,3,5-trifluoropyridine. The subsequent step is a nucleophilic aromatic substitution of the fluorine atom at the 2-position with a hydroxide ion. The electron-donating amino group at the 4-position and the electron-withdrawing fluorine atoms at the 3- and 5-positions activate the 2-position for nucleophilic attack.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,3,5-trifluoropyridine
-
Reaction Setup: In a sealed pressure vessel, dissolve 2,3,4,5-tetrafluoropyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Reagent Addition: Add aqueous ammonia (excess, e.g., 10-15 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2,3,5-trifluoropyridine (1.0 eq) in a mixture of water and a co-solvent like dioxane or DMSO.
-
Reagent Addition: Add a solution of sodium hydroxide (2-3 eq) in water to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (100-120 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., HCl). The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. These values are hypothetical and based on typical yields and purities for similar reactions reported in the literature.
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Amino-2,3,5-trifluoropyridine | 2,3,4,5-Tetrafluoropyridine | aq. NH₃ | Ethanol | 90 | 18 | 75 | >95 |
| 2 | This compound | 4-Amino-2,3,5-trifluoropyridine | NaOH, H₂O | Dioxane/H₂O | 110 | 8 | 65 | >98 |
Potential Applications in Drug Discovery
Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, frequently utilized as scaffolds for the development of kinase inhibitors. The structural features of this compound make it a promising candidate for targeting the ATP-binding site of various kinases. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region.
Targeting Protein Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have shown significant therapeutic success. Derivatives of this compound could be synthesized and screened for inhibitory activity against a panel of kinases implicated in disease.
One such pathway is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor derived from this compound.
Application Notes and Protocols: 4-Amino-3,5-difluoropyridin-2-ol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-difluoropyridin-2-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms on a pyridin-2-ol scaffold, offers a rich platform for the synthesis of novel and complex molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this scaffold particularly attractive for the development of new therapeutic agents and crop protection chemicals.
This document provides an overview of the potential applications, a proposed synthetic protocol, and key chemical properties of this compound, also known as 4-amino-3,5-difluoro-2-pyridone due to the prevalent keto-enol tautomerism in 2-hydroxypyridines.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not widely available in the literature, the following table summarizes expected physicochemical properties and spectroscopic data based on analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₅H₄F₂N₂O |
| Molecular Weight | 146.09 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | > 200 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF, and hot polar protic solvents |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-7.7 (m, 1H, H-6), 6.0-6.5 (br s, 2H, NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155-160 (C=O), 140-145 (C-F), 130-135 (C-F), 125-130 (C-NH₂), 110-115 (C-H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -130 to -140 (m, 1F), -150 to -160 (m, 1F) |
| Mass Spectrometry (ESI+) | m/z 147.03 [M+H]⁺ |
Tautomerism
It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium favors the pyridin-2-one tautomer. This has significant implications for its reactivity, as it can react as either a nucleophile at the nitrogen or oxygen of the amide group.
Caption: Tautomeric equilibrium of this compound.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Amino-2,3,5-trifluoropyridine (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Deionized water
-
Dioxane (optional co-solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Amino-2,3,5-trifluoropyridine (1.0 eq) and a solution of sodium hydroxide (2.0 eq) in deionized water. Dioxane may be added as a co-solvent to improve solubility.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (HPLC) | >95% |
Applications in Synthetic Chemistry
This compound is a promising building block for the synthesis of a variety of complex molecules due to its multiple reactive sites.
1. N-Alkylation and N-Arylation: The nitrogen of the pyridin-2-one tautomer can undergo alkylation or arylation to introduce diverse substituents.
2. O-Alkylation and O-Arylation: The oxygen of the pyridin-2-ol tautomer can be targeted for the synthesis of alkoxy- and aryloxypyridine derivatives.
3. Acylation of the Amino Group: The 4-amino group can be readily acylated to form amides, providing a handle for further functionalization or for modulating the electronic properties of the ring.
4. Palladium-Catalyzed Cross-Coupling Reactions: The C-F bonds, although generally strong, may be activated for cross-coupling reactions under specific catalytic conditions, allowing for the introduction of carbon-based substituents.
Caption: Potential synthetic applications of the building block.
Potential in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are prevalent in many biologically active compounds.
-
Kinase Inhibitors: The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology and inflammatory diseases.
-
Antiviral and Antibacterial Agents: The introduction of fluorine and the ability to generate diverse libraries of derivatives make this building block a candidate for the development of novel anti-infective agents.
-
Herbicides and Fungicides: Fluorinated pyridines are key components in a number of modern agrochemicals. The functional handles on this compound allow for the synthesis of compounds with potential herbicidal or fungicidal activity.
Caption: Workflow for utilizing the building block in discovery programs.
Conclusion
This compound represents a promising, albeit currently underutilized, synthetic building block. Its rich functionality and the presence of fluorine atoms make it a highly valuable scaffold for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The proposed synthetic protocol provides a viable route to access this compound, paving the way for its broader application in research and development. Further exploration of its reactivity and the biological activity of its derivatives is warranted.
Applications in Medicinal Chemistry for Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, inflammatory disorders, and autoimmune diseases. This has made kinases one of the most important classes of drug targets in the 21st century. Small molecule kinase inhibitors have emerged as a major therapeutic modality, with a growing number of approved drugs and candidates in clinical development. As of early 2024, over 80 small molecule kinase inhibitors have been approved by the FDA, the majority for the treatment of cancer.[1][2] This document provides detailed application notes on several key kinase inhibitors, outlining their mechanisms of action, and provides protocols for essential experiments used in their evaluation.
Application Notes: Case Studies of Key Kinase Inhibitors
This section details the application of four landmark kinase inhibitors, highlighting their target, mechanism of action, and therapeutic indications.
Imatinib: A Paradigm of Targeted Cancer Therapy
Target: Bcr-Abl, c-Kit, PDGFR[3]
Mechanism of Action: Imatinib is an ATP-competitive inhibitor that targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[4][5] By binding to the ATP-binding site of the Bcr-Abl kinase domain, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[2][4][6] The main signaling pathways inhibited are the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[2][6]
Therapeutic Indications:
-
Chronic Myeloid Leukemia (CML)[4]
-
Gastrointestinal Stromal Tumors (GIST) harboring activating c-Kit mutations.[3]
Gefitinib: Targeting EGFR in Non-Small Cell Lung Cancer
Target: Epidermal Growth Factor Receptor (EGFR)[7]
Mechanism of Action: Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[7] It competes with ATP for binding to the intracellular catalytic domain of EGFR.[8] In certain cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, promoting tumor growth and survival.[7] Gefitinib blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell cycle arrest and apoptosis.[8][9][10]
Therapeutic Indications:
-
Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations.[7]
Sunitinib: A Multi-Targeted Angiogenesis Inhibitor
Target: VEGFR, PDGFR, c-Kit, FLT3, RET[3]
Mechanism of Action: Sunitinib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in inhibiting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By inhibiting these receptors on endothelial cells and pericytes, sunitinib blocks the signaling pathways necessary for new blood vessel growth.[1][11]
Therapeutic Indications:
-
Renal Cell Carcinoma (RCC)[3]
-
Gastrointestinal Stromal Tumors (GIST) after imatinib failure.
-
Pancreatic Neuroendocrine Tumors (pNET)[3]
Vemurafenib: A BRAF-Specific Inhibitor for Melanoma
Target: BRAF V600E mutant kinase[12]
Mechanism of Action: Vemurafenib is a potent and selective inhibitor of the BRAF kinase with the V600E mutation, which is present in a significant proportion of melanomas.[12] This mutation leads to constitutive activation of the BRAF protein and the downstream MEK-ERK signaling pathway, driving cell proliferation. Vemurafenib directly inhibits the mutated BRAF kinase, leading to a shutdown of this pathway and subsequent tumor cell apoptosis.[13]
Therapeutic Indications:
-
Metastatic melanoma with the BRAF V600E mutation.[12]
Quantitative Data Summary
The following table summarizes the inhibitory potency of the discussed kinase inhibitors against their primary targets.
| Kinase Inhibitor | Target Kinase | IC50 / Ki Value | Cell-based IC50 |
| Imatinib | v-Abl | 0.6 µM (IC50) | |
| c-Kit | 0.1 µM (IC50) | ||
| PDGFR | 0.1 µM (IC50) | ||
| Gefitinib | EGFR (Tyr1173, Tyr992) | 26-57 nM (IC50) | |
| Sunitinib | VEGFR2 | 9 nM (IC50) | |
| PDGFRβ | 8 nM (IC50) | ||
| c-Kit | 9 nM (IC50) | ||
| Vemurafenib | BRAF V600E | 31 nM (IC50) | |
| CRAF | 48 nM (IC50) |
Experimental Protocols
This section provides detailed protocols for key experiments used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to measure kinase activity.[14] This homogeneous assay format relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a kinase assay, a biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorophore are used. Phosphorylation of the substrate by the kinase allows the binding of the antibody, bringing the donor and acceptor fluorophores together and generating a FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-antibody (Donor)
-
Streptavidin-APC (Acceptor)
-
Test compounds (kinase inhibitors)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (kinase inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General experimental workflow for kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of Agrochemicals from Fluorinated Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from fluorinated pyridines. The unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced biological activity, have made fluorinated pyridines crucial building blocks in the development of modern pesticides. This guide focuses on the synthesis of three prominent agrochemicals: the fungicide Fluopyram, the insecticide Flupyradifurone, and the herbicide Haloxyfop-P-methyl.
Overview of Fluorinated Pyridines in Agrochemicals
The introduction of fluorine or trifluoromethyl groups into the pyridine ring significantly impacts the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] These modifications have led to the development of highly effective and selective agrochemicals. Key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine serve as versatile starting materials for a range of commercial pesticides.[4][5]
Synthesis of Fluopyram
Fluopyram is a broad-spectrum fungicide and nematicide that functions by inhibiting succinate dehydrogenase.[6] Its synthesis typically starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthetic Workflow for Fluopyram
References
- 1. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 4. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 5. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]
- 6. doaj.org [doaj.org]
Application Notes and Protocols for the Catalytic C-H Functionalization of 4-Amino-3,5-difluoropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct catalytic C-H functionalization of 4-Amino-3,5-difluoropyridin-2-ol is not extensively documented in the current scientific literature. The following application notes and protocols are based on established methodologies for the C-H functionalization of analogous substituted pyridines, particularly pyridin-2-ols, aminopyridines, and fluorinated pyridines. These protocols provide a strong starting point for the exploration of C-H functionalization reactions on this specific substrate.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives forming the core of numerous pharmaceuticals.[1][2] The direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents a highly atom-economical and efficient strategy for the synthesis of novel derivatives, bypassing the need for pre-functionalized starting materials.[2] this compound is a highly functionalized pyridine derivative with significant potential for further elaboration. The presence of amino, hydroxyl, and fluoro substituents offers unique electronic and steric properties that can be exploited for regioselective C-H functionalization, leading to the generation of diverse molecular architectures for drug development.
This document outlines potential strategies and detailed protocols for the catalytic C-H functionalization of this compound, focusing on palladium- and rhodium-catalyzed reactions, which are well-established for their efficacy in C-H activation.[3][4][5][6]
Predicted Regioselectivity
The regioselectivity of C-H functionalization on the this compound ring is predicted to be primarily governed by the directing effects of the amino and hydroxyl/pyridone-oxygen groups. In transition metal-catalyzed C-H activation, these groups can act as powerful directing groups, facilitating the activation of the ortho C-H bond.
Given the substitution pattern, the most likely position for C-H functionalization is the C6 position, which is ortho to the pyridin-2-ol oxygen and meta to the amino group. The fluorine atoms at the 3 and 5 positions block these sites from direct C-H activation.
Application Note 1: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation is a powerful tool for the formation of C-C bonds. For the target molecule, the pyridin-2-ol moiety can act as a directing group to facilitate arylation at the C6 position.
Quantitative Data from Analogous Systems:
The following table summarizes results from palladium-catalyzed C-H functionalization of related pyridine derivatives.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Arylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | Pd(OAc)₂ (5) | None | Iodobenzene | Toluene | 110 | 85 | N/A |
| 2 | N-Acetyl-2-aminopyridine | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | Phenylboronic acid | Dioxane | 100 | 78 | N/A |
| 3 | 2-Pyridone | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | Phenyl iodide | DMF | 120 | 65 | [7] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline or a suitable phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF, dioxane, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%).
-
Add the base (2.0 mmol) and the solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C6-arylated product.
Application Note 2: Rhodium-Catalyzed C-H Olefination
Rhodium catalysts are highly effective for the C-H olefination of heterocycles, often exhibiting high regioselectivity and functional group tolerance. The amino or hydroxyl group can serve as a directing group for the olefination at the C6 position.
Quantitative Data from Analogous Systems:
The following table summarizes results from rhodium-catalyzed C-H functionalization of related pyridine derivatives.
| Entry | Substrate | Catalyst (mol%) | Co-catalyst/Additive | Olefin | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | n-Butyl acrylate | DCE | 80 | 92 | N/A |
| 2 | N-Pivaloyl-2-aminopyridine | [Rh(cod)Cl]₂ (5) | None | Styrene | Toluene | 100 | 75 | N/A |
| 3 | 2-Pyridone | [RhCpCl₂]₂ (2) | AgOAc (20) | Ethyl acrylate | t-AmylOH | 110 | 88 | N/A |
Experimental Protocol: Rhodium-Catalyzed C-H Olefination of this compound
Materials:
-
This compound
-
Olefin (e.g., ethyl acrylate, styrene)
-
Rhodium catalyst (e.g., [RhCp*Cl₂]₂)
-
Co-catalyst/Additive (e.g., AgSbF₆ or Cu(OAc)₂)
-
Solvent (e.g., DCE, t-AmylOH, or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the rhodium catalyst (0.025 mmol, 2.5 mol%), and the co-catalyst/additive (0.1 mmol, 10 mol%).
-
Add the solvent (5 mL) and the olefin (1.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C6-olefinated product.
Visualizations
Experimental Workflow
Caption: General workflow for catalytic C-H functionalization.
Plausible Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.[1][2][3][4][5][6][7][8] By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, SAR studies enable the rational design of more potent, selective, and safer drug candidates.[1][3][4][9]
Introduction to Structure-Activity Relationship (SAR)
The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure.[1][3][9][10] By identifying which functional groups and structural motifs are crucial for a molecule's desired effect (the "pharmacophore"), medicinal chemists can strategically synthesize new analogs with improved therapeutic properties.[1][11] This iterative process of design, synthesis, and testing is central to lead optimization in drug discovery.[2][4][12]
Key Concepts in SAR:
-
Pharmacophore: The essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity.[11][13]
-
Lead Compound: A compound that exhibits a desired biological activity and serves as the starting point for chemical modifications.[2][3]
-
Analog: A compound that is structurally similar to a lead compound, but with specific modifications.
-
Quantitative SAR (QSAR): The use of mathematical models to correlate the chemical structure of compounds with their biological activity.[3][13]
Experimental Workflow for SAR Studies
The development of SAR is an iterative cycle involving compound design, chemical synthesis, biological testing, and data analysis. This workflow allows for the continuous refinement of compounds to achieve the desired activity profile.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 4. ijpcat.com [ijpcat.com]
- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 7. Structure activity relation ship | PPTX [slideshare.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Drug SAR ( Structure Activity Relationship) | PPTX [slideshare.net]
- 10. medicinal-chemistry.magnusconferences.com [medicinal-chemistry.magnusconferences.com]
- 11. General principles of structure activity relationship (sar) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
Synthetic Routes to Substituted 2-Aminopyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminopyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif is present in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for three distinct and effective synthetic routes to this important scaffold.
Three-Component Synthesis from N-Tosylimines, Dimethyl Acetylenedicarboxylate (DMAD), and Isocyanides
This method, developed by Nair and coworkers, offers an efficient and convergent approach to highly functionalized 2-aminopyrroles through a multicomponent reaction (MCR).[1] The reaction proceeds under mild conditions and tolerates a variety of substituents on the starting materials, making it a valuable tool for generating libraries of diverse 2-aminopyrrole derivatives for drug screening.
Application Notes:
The resulting polysubstituted 2-aminopyrroles are valuable precursors for the synthesis of pyrrolo[2,3-d]pyrimidine ring systems, which are analogues of purines and exhibit a wide range of biological activities. These compounds have been investigated as potential kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The versatility of this MCR allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocol: General Procedure
To a solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (10 mL), the isocyanide (1 mmol) is added at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to afford the desired substituted 2-aminopyrrole.
Table 1: Synthesis of Substituted 2-Aminopyrroles via Three-Component Reaction
| Entry | N-Tosylimine (Ar) | Isocyanide (R) | Product | Yield (%) |
| 1 | Phenyl | tert-Butyl | Dimethyl 2-(tert-butylamino)-5-phenyl-1-tosyl-1H-pyrrole-3,4-dicarboxylate | 85 |
| 2 | 4-Methylphenyl | tert-Butyl | Dimethyl 2-(tert-butylamino)-5-(4-methylphenyl)-1-tosyl-1H-pyrrole-3,4-dicarboxylate | 82 |
| 3 | 4-Chlorophenyl | tert-Butyl | Dimethyl 2-(tert-butylamino)-5-(4-chlorophenyl)-1-tosyl-1H-pyrrole-3,4-dicarboxylate | 88 |
| 4 | 2-Chlorophenyl | tert-Butyl | Dimethyl 2-(tert-butylamino)-5-(2-chlorophenyl)-1-tosyl-1H-pyrrole-3,4-dicarboxylate | 75 |
| 5 | Phenyl | Cyclohexyl | Dimethyl 2-(cyclohexylamino)-5-phenyl-1-tosyl-1H-pyrrole-3,4-dicarboxylate | 80 |
Reaction Workflow:
Caption: Workflow for the three-component synthesis of 2-aminopyrroles.
Domino Synthesis from Alkynyl Vinyl Hydrazides
This metal-free domino reaction, developed by Tejedor and coworkers, provides a modular and efficient route to substituted 2-aminopyrroles from readily accessible N-alkynyl, N'-vinyl hydrazides.[2][3] The reaction is triggered by a thermal 3,4-diaza-Cope rearrangement followed by an isomerization and a 5-exo-dig N-cyclization cascade.[2][3]
Application Notes:
This methodology is particularly attractive due to its operational simplicity and the avoidance of transition metal catalysts, which aligns with the principles of green chemistry. The resulting 2-aminopyrroles can be further functionalized, and the method allows for the synthesis of a diverse library of compounds for biological screening.[2] Substituted 2-aminopyrroles are known to be inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs), and are also used as platforms for synthesizing purine analogues.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrroles
A solution of the N-alkynyl, N'-vinyl hydrazide (0.2 mmol) in xylenes (2 mL) is heated at reflux (approximately 140 °C) for 24-72 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of hexane and ethyl acetate as the eluent) to yield the pure substituted 2-aminopyrrole.
Table 2: Domino Synthesis of Substituted 2-Aminopyrroles from Alkynyl Vinyl Hydrazides [3]
| Entry | Alkyne Substituent (R¹) | Vinyl Substituent (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | H | tert-butyl (5-phenyl-1H-pyrrol-2-yl)carbamate | 24 | 82 |
| 2 | 4-Methylphenyl | H | tert-butyl (5-(p-tolyl)-1H-pyrrol-2-yl)carbamate | 24 | 75 |
| 3 | 4-Methoxyphenyl | H | tert-butyl (5-(4-methoxyphenyl)-1H-pyrrol-2-yl)carbamate | 72 | 68 |
| 4 | Cyclohexyl | H | tert-butyl (5-cyclohexyl-1H-pyrrol-2-yl)carbamate | 48 | 71 |
| 5 | n-Butyl | H | tert-butyl (5-butyl-1H-pyrrol-2-yl)carbamate | 24 | 78 |
Reaction Mechanism:
Caption: Domino reaction mechanism for 2-aminopyrrole synthesis.
One-Pot Multicomponent Synthesis of Tetra- and Penta-substituted 2-Aminopyrroles and Application to Rigidin Synthesis
This powerful one-pot, three-component reaction developed by Magedov and coworkers allows for the synthesis of highly substituted 2-aminopyrroles.[4][5] The reaction involves an N-(arylsulfonamido)acetophenone, an aldehyde, and an active methylene compound. This methodology has been successfully applied to the total synthesis of the marine alkaloids Rigidins A, B, C, and D, which exhibit interesting biological activities.[4][5]
Application Notes:
The 2-aminopyrrole products of this reaction are key intermediates in the synthesis of Rigidins, a family of marine alkaloids with cytotoxic and calmodulin antagonistic activities.[4] This synthetic route provides a flexible and efficient way to produce a variety of Rigidin analogues for further biological evaluation. The core 2-aminopyrrole scaffold is also a "privileged structure" in medicinal chemistry, found in compounds with anti-inflammatory, anticancer, and antiviral properties.[4]
Experimental Protocol: General One-Pot Procedure for Penta-substituted 2-Aminopyrroles
To a solution of N-(arylsulfonamido)acetophenone (1.0 mmol), aldehyde (1.1 mmol), and malononitrile (1.2 mmol) in ethanol (5 mL), potassium carbonate (0.2 mmol) is added. The reaction mixture is stirred at reflux for 2-4 hours. After cooling to room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) is added, and the mixture is stirred for an additional 1-2 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the penta-substituted 2-aminopyrrole.
Experimental Protocol: Synthesis of Rigidin A
The synthesis of Rigidin A starts from the appropriately substituted 2-aminopyrrole, which is then subjected to a two-step sequence. First, the pyrrole is reacted with an appropriate reagent to form the pyrimidine ring. In the final step, deprotection of the protecting groups yields Rigidin A.
Table 3: One-Pot Synthesis of Penta-substituted 2-Aminopyrroles [4]
| Entry | N-Sulfonamidoacetophenone (Ar¹, R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Phenyl, Phenyl | Benzaldehyde | 2-Amino-1-(benzenesulfonyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 85 |
| 2 | 4-Methoxyphenyl, Phenyl | Benzaldehyde | 2-Amino-1-((4-methoxyphenyl)sulfonyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 88 |
| 3 | Phenyl, Phenyl | 4-Chlorobenzaldehyde | 2-Amino-1-(benzenesulfonyl)-5-(4-chlorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile | 82 |
| 4 | Phenyl, Phenyl | 4-Methoxybenzaldehyde | 2-Amino-1-(benzenesulfonyl)-5-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile | 87 |
| 5 | Phenyl, Methyl | Benzaldehyde | 2-Amino-1-(benzenesulfonyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | 78 |
Synthetic Pathway to Rigidins:
Caption: Synthetic pathway to Rigidin A via a multicomponent reaction.
References
- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Amino-3,5-difluoropyridine in the Synthesis of Fused Heterocycles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel fused heterocyclic compounds is a cornerstone of innovation. This document provides detailed application notes and protocols for the use of 4-Amino-3,5-difluoropyridine as a versatile precursor for the synthesis of medicinally relevant fused heterocycles. Due to the scarcity of literature on 4-Amino-3,5-difluoropyridin-2-ol, this guide will focus on the closely related and commercially available starting material, 4-Amino-3,5-difluoropyridine.
The presence of fluorine atoms in heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The unique electronic properties of 4-Amino-3,5-difluoropyridine, with its electron-donating amino group and two strongly electron-withdrawing fluorine atoms, make it a highly reactive and valuable building block for the construction of diverse fused ring systems.
Application Notes:
4-Amino-3,5-difluoropyridine serves as a key starting material for the synthesis of a variety of fused heterocyclic systems, including but not limited to:
-
Pyridopyrimidines: These fused systems are of significant interest due to their prevalence in compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.
-
Triazolopyridines: This class of compounds has shown potential in various therapeutic areas, acting as kinase inhibitors and central nervous system agents.
-
Imidazopyridines: Known for their diverse pharmacological properties, including antiviral and anticancer activities.
The synthetic strategies outlined below leverage the nucleophilic character of the amino group and the potential for cyclization reactions to construct these fused ring systems.
Experimental Protocols and Data:
I. Synthesis of Fluorinated Pyrido[4,3-d]pyrimidines
The synthesis of a fluorinated pyrido[4,3-d]pyrimidine core can be achieved through a cyclocondensation reaction of 4-Amino-3,5-difluoropyridine with a suitable three-carbon building block, such as diethyl malonate, in a two-step process.
Step 1: Synthesis of N-(3,5-difluoropyridin-4-yl)malonamic acid ethyl ester
Protocol:
-
In a round-bottom flask, combine 4-Amino-3,5-difluoropyridine (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture at 150-160 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Step 2: Cyclization to 6,8-difluoro-3,4-dihydro-1H-pyrido[4,3-d]pyrimidine-2,5-dione
Protocol:
-
Dissolve the N-(3,5-difluoropyridin-4-yl)malonamic acid ethyl ester (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| 4-Amino-3,5-difluoropyridine | Diethyl malonate | Neat | 150-160 °C | 4-6 h | N-(3,5-difluoropyridin-4-yl)malonamic acid ethyl ester | 70-80 |
| N-(3,5-difluoropyridin-4-yl)malonamic acid ethyl ester | Sodium ethoxide | Ethanol | Reflux | 8-12 h | 6,8-difluoro-3,4-dihydro-1H-pyrido[4,3-d]pyrimidine-2,5-dione | 65-75 |
Table 1: Summary of reaction conditions and yields for the synthesis of a fluorinated pyrido[4,3-d]pyrimidine.
II. Synthesis of Fluorinated[1][2][3]Triazolo[4,3-a]pyridines
The synthesis of a fluorinated triazolopyridine can be achieved by a multi-step sequence involving the formation of a hydrazinopyridine intermediate followed by cyclization.
Step 1: Synthesis of 4-Hydrazinyl-3,5-difluoropyridine
Protocol:
-
Dissolve 4-Amino-3,5-difluoropyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Add the diazonium salt solution to the tin(II) chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the hydrazinopyridine.
Step 2: Cyclization to 6,8-difluoro-[1][2][3]triazolo[4,3-a]pyridine
Protocol:
-
Reflux a mixture of 4-Hydrazinyl-3,5-difluoropyridine (1.0 eq) and triethyl orthoformate (3.0 eq) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product.
| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| 4-Amino-3,5-difluoropyridine | 1. NaNO₂, HCl2. SnCl₂ | Water/HCl | 0 °C to RT | 3-4 h | 4-Hydrazinyl-3,5-difluoropyridine | 50-60 |
| 4-Hydrazinyl-3,5-difluoropyridine | Triethyl orthoformate | Neat | Reflux | 4-6 h | 6,8-difluoro-[1][2][3]triazolo[4,3-a]pyridine | 75-85 |
Table 2: Summary of reaction conditions and yields for the synthesis of a fluorinated[1][2][3]triazolo[4,3-a]pyridine.
Potential Signaling Pathways and Biological Relevance
Fused heterocyclic compounds derived from fluorinated aminopyridines are of significant interest in drug discovery. For instance, many pyridopyrimidine derivatives have been developed as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
The diagram above illustrates a simplified model of the MAPK/ERK signaling pathway, which is frequently overactive in cancer. A hypothetical pyridopyrimidine derivative, synthesized from 4-Amino-3,5-difluoropyridine, could be designed to inhibit a key kinase in this pathway, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival. The fluorine atoms on the pyridine ring could enhance the binding affinity and selectivity of the inhibitor for its target kinase.
Conclusion
4-Amino-3,5-difluoropyridine is a valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel fluorinated pyridopyrimidines, triazolopyridines, and other related systems. The potential for these compounds to modulate key signaling pathways underscores their importance in the development of new therapeutic agents. Further investigation into the biological activities of these novel fused heterocycles is warranted.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,5-difluoropyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-Amino-3,5-difluoropyridin-2-ol. The information is structured to address common challenges and provide actionable solutions to optimize reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low to no yield of the final product. What are the potential causes?
A1: Low yields can stem from several factors throughout the synthetic process. Consider the following:
-
Incomplete Starting Material Conversion: The initial nucleophilic aromatic substitution (SNAr) on a polyfluoropyridine precursor may be inefficient. Ensure anhydrous conditions and appropriate solvent choice, as moisture can hinder the reaction.
-
Suboptimal Reaction Temperature: Temperature control is critical. For amination, reactions may require cooling (e.g., 0-5°C), while hydroxylation steps might need heating to reflux to proceed to completion.
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. For instance, in hydroxylation using KOH, a molar ratio of 1:2.5 to 1:3 of the pyridine substrate to KOH has been reported to be effective for similar compounds.
-
Degradation of Intermediates or Product: Fluorinated pyridines can be susceptible to degradation, especially at elevated temperatures in the presence of strong acids or bases. Hydrolysis at temperatures above 80°C has been noted to form the corresponding pyridin-2-ol from a related compound.
Q2: I am observing the formation of multiple side products. How can I improve the regioselectivity of the reaction?
A2: The formation of isomers and other byproducts is a common challenge in the synthesis of substituted pyridines.
-
**Regioselectivity of
Technical Support Center: Purification of Fluorinated Pyridine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying fluorinated pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated pyridine reaction mixtures?
A1: Common impurities include unreacted starting materials, residual catalysts (e.g., palladium or silver salts), isomers of the desired product, and byproducts from side reactions such as hydrodefluorination or over-fluorination.[1][2] The specific impurities will depend on the synthetic route employed.
Q2: How does the position of the fluorine atom on the pyridine ring affect its purification?
A2: The position of the fluorine atom significantly influences the electronic properties, polarity, and crystallinity of the molecule.[3] This can affect its solubility in different solvents and its retention characteristics on stationary phases like silica gel, which are critical factors in developing effective purification strategies for chromatography and crystallization.
Q3: Are there any specific safety precautions to consider when purifying fluorinated pyridines?
A3: Yes. Fluorinated organic compounds can have unique toxicological profiles. It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some fluorinating agents and their byproducts can be corrosive or toxic.[4] Always consult the Safety Data Sheet (SDS) for the specific compounds you are handling.
Q4: My fluorinated pyridine intermediate appears to be unstable during purification. What could be the cause?
A4: Fluorinated pyridines can be susceptible to degradation under certain conditions. The carbon-fluorine bond is generally strong, but the presence of other functional groups or harsh pH conditions can lead to decomposition.[5] For instance, strongly acidic or basic conditions during aqueous workups can sometimes lead to hydrolysis or other unwanted reactions.[6] Instability on silica gel during chromatography is also a known issue for some sensitive compounds.[7]
Q5: How can I remove residual pyridine used as a solvent or reagent from my reaction mixture?
A5: A common method is to perform an acidic wash during the liquid-liquid extraction workup. By washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic pyridine is protonated to form a water-soluble pyridinium salt, which is then extracted into the aqueous phase.[8][9] Co-evaporation with a high-boiling point solvent like toluene can also help remove trace amounts of pyridine.[8]
Troubleshooting Guides
Column Chromatography
Problem: My fluorinated pyridine streaks on the TLC plate and I'm getting poor separation during column chromatography.
-
Possible Cause 1: Compound Interaction with Silica Gel. Fluorinated pyridines, being basic, can interact strongly with the acidic silica gel, leading to tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent.[10] This will cap the acidic silanol groups and improve peak shape.
-
-
Possible Cause 2: Inappropriate Solvent System. The chosen eluent may not be optimal for separating your compound from impurities.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point for many fluorinated pyridines is a mixture of hexanes and ethyl acetate.[10] For more polar compounds, consider systems like dichloromethane/methanol. The ideal Rf for the desired compound on TLC for good separation on a column is typically between 0.2 and 0.4.
-
Problem: My compound is not eluting from the column.
-
Possible Cause 1: Compound is too polar for the chosen eluent.
-
Solution: Gradually increase the polarity of the eluent (gradient elution). If the compound is still retained, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[10]
-
-
Possible Cause 2: Irreversible adsorption or decomposition on silica gel.
-
Solution: Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If decomposition is observed, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase silica gel.[7]
-
Liquid-Liquid Extraction
Problem: I'm not sure which layer is my organic phase during extraction.
-
Solution: A simple way to identify the layers is to add a few drops of water to the separatory funnel. The aqueous layer will increase in volume. Most organic solvents used for extraction (e.g., ethyl acetate, dichloromethane, ether) are immiscible with water. Chlorinated solvents like dichloromethane are generally denser than water and will form the bottom layer, while non-chlorinated solvents like ethyl acetate and ether are less dense and will be the top layer.
Problem: An emulsion has formed at the interface of the two layers.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, especially if basic compounds are present.
-
Solution 1: Allow the separatory funnel to stand for a longer period.
-
Solution 2: Gently swirl the funnel instead of shaking vigorously.
-
Solution 3: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Solution 4: Filter the mixture through a pad of Celite.
-
Problem: My fluorinated pyridine, which is a basic compound, is not moving into the organic layer.
-
Possible Cause: The aqueous layer might be too acidic, causing the pyridine to be protonated and remain in the aqueous phase.
-
Solution: Adjust the pH of the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH above the pKa of your fluorinated pyridine. This will ensure it is in its neutral, more organic-soluble form.[9]
-
Crystallization
Problem: My fluorinated pyridine intermediate is an oil and will not crystallize.
-
Possible Cause 1: Presence of impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: Attempt to further purify the oil by column chromatography to remove impurities.
-
-
Possible Cause 2: Inappropriate solvent. The compound may be too soluble in the chosen solvent.
-
Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11] Try adding a less polar "anti-solvent" dropwise to a solution of your compound in a more polar solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
Problem: The yield from my crystallization is very low.
-
Possible Cause 1: The compound has significant solubility in the cold solvent.
-
Solution: Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation. Minimize the amount of solvent used to dissolve the compound initially.
-
-
Possible Cause 2: Crystals were lost during filtration.
-
Solution: Ensure you are using the correct filter paper porosity. Wash the collected crystals with a minimal amount of ice-cold crystallization solvent.
-
Quantitative Data Summary
| Purification Technique | Compound Type | Conditions | Initial Purity | Final Purity | Yield | Reference |
| Flash Chromatography | 2-Fluoro-6-phenylpyridine | Silica gel, 95:5 heptane/EtOAc | Crude | >97% | 79-81% | [1] |
| Flash Chromatography | Substituted imidazo[1,2-a]pyridines | Silica gel, varying eluents | Crude | Not specified | 80-92% | [12] |
| Liquid-Liquid Extraction | Pyridine from sucrose ester reaction | Acid wash (HCl) followed by filtration | Crude | Traces removed | Not specified | [13] |
| Crystallization | Impure Acetanilide (example) | Water | Impure | >99% | ~80% (typical) | [14] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying a neutral or mildly basic fluorinated pyridine intermediate.
-
Solvent System Selection:
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry pack the column with silica gel and then carefully run the eluent through.
-
Tap the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude fluorinated pyridine intermediate in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Carefully add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated pyridine intermediate.
-
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate a basic fluorinated pyridine intermediate from neutral or acidic impurities.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel, invert, and vent to release any pressure.
-
Shake the funnel gently for 1-2 minutes.
-
Allow the layers to separate. The protonated basic fluorinated pyridine will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded or further processed if it contains other compounds of interest.
-
Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper). The neutral fluorinated pyridine should precipitate out or form an oily layer.
-
Add a fresh portion of the organic solvent to the separatory funnel.
-
Shake to extract the neutral fluorinated pyridine back into the organic layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Work-up:
-
Combine the organic extracts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified fluorinated pyridine.
-
Visualizations
Caption: General purification workflow for fluorinated pyridine intermediates.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. Directional Crystallization of Conjugated Molecules during Coating Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
Technical Support Center: Synthesis of 4-Amino-3,5-difluoropyridin-2-ol
Disclaimer: The synthesis of 4-Amino-3,5-difluoropyridin-2-ol is not widely documented in publicly available literature. This technical support guide has been developed by extrapolating data from the synthesis of structurally analogous compounds, particularly other halogenated aminopyridines. The provided protocols and troubleshooting advice are intended as a predictive guide for researchers and may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A plausible and common approach for synthesizing substituted pyridines involves sequential nucleophilic aromatic substitution (SNAr) reactions on a polyhalogenated pyridine precursor. For the target compound, a likely starting material would be a 2,3,4,5-tetra- or tri-substituted pyridine. The synthesis would probably proceed in two key steps: first, a regioselective amination at the 4-position, followed by a selective hydroxylation at the 2-position.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters are reaction temperature, choice of solvent, and the molar ratio of reactants. Nucleophilic aromatic substitution reactions on electron-deficient rings like fluorinated pyridines are sensitive to these conditions.[1][2][3] Temperature control is crucial to manage regioselectivity and prevent the formation of side products. The solvent can influence the solubility of intermediates and the rate of reaction.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product analysis and purity assessment, a combination of HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), and Mass Spectrometry (MS) is recommended to confirm the structure and identify any impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of aminated intermediate | 1. Incomplete reaction. 2. Formation of di-aminated byproduct. 3. Degradation of starting material. | 1. Increase reaction time or temperature cautiously. 2. Use a controlled molar equivalent of the ammonia source. 3. Ensure an inert atmosphere and anhydrous conditions if reagents are sensitive. |
| Presence of isomeric byproducts (e.g., 2-amino isomer) | The directing effects of the fluorine atoms can lead to substitution at other positions. The 2- and 4-positions on pyridine rings are often susceptible to nucleophilic attack.[4] | Modify the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. Screen different solvents to influence the regioselectivity. |
| Incomplete hydroxylation in the second step | The pyridinol may be deprotonated by the base, reducing its reactivity. The starting material may have low solubility in the chosen solvent. | Use a stronger base or a higher concentration of the hydroxide source. Consider using a phase-transfer catalyst to improve the reaction between the organic substrate and the aqueous base. |
| Product degradation (discoloration) | The aminopyridinol product may be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of air. | Purify the product quickly after synthesis. Store the final compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Difficulty in removing inorganic salt byproducts | Salts like potassium fluoride or potassium chloride are common byproducts of halogen exchange and hydroxylation reactions. | After the reaction, perform an aqueous workup to dissolve the inorganic salts. If the product is soluble in an organic solvent, extraction can effectively separate it from the aqueous salt solution. |
Experimental Protocols
Note: These are hypothetical protocols based on related syntheses and should be adapted and optimized.
Protocol 1: Synthesis of 4-Amino-3,5-difluoropyridine (Hypothetical Intermediate)
This protocol is adapted from the general principles of nucleophilic aromatic substitution on polyfluorinated pyridines.
-
Reaction Setup: In a sealed pressure vessel, dissolve a suitable starting material like 3,4,5-trifluoro-2-chloropyridine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Amination: Cool the solution to 0-5 °C and bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonia dropwise, while maintaining a controlled temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation: After cooling, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified 4-amino-3,5-difluoropyridine intermediate.
Protocol 2: Synthesis of this compound
This protocol is based on the hydroxylation of halogenated pyridines.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 4-amino-3,5-difluoropyridine intermediate and a suitable solvent (e.g., water or a water/dioxane mixture).
-
Hydroxylation: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for several hours. The progress of the reaction should be monitored by HPLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 7. The product should precipitate out of the solution.
-
Purification: Filter the solid product, wash with a minimal amount of cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis issues.
Hypothetical Synthesis Workflow
Caption: Proposed workflow for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]
Technical Support Center: Aminopyridinol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of aminopyridinols. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of aminopyridinols?
A1: The stability of aminopyridinols is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Like many pharmaceutical compounds, aminopyridinols can be susceptible to hydrolysis in acidic or alkaline conditions, thermal degradation at elevated temperatures, and photolysis upon exposure to light, particularly UV radiation.[3][4] Oxidative degradation is also a significant pathway, especially in the presence of peroxides or dissolved oxygen.[3][5]
Q2: What are the common degradation pathways for aminopyridinol compounds?
A2: Common degradation pathways include oxidation, hydrolysis, and photolysis.[1][3]
-
Oxidation: This is a major degradation route. For example, 3,4-diaminopyridine is known to degrade under oxidative stress to form products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[5] The lone pair of electrons on the pyridine nitrogen can be susceptible to oxidation.[5]
-
Hydrolysis: Degradation can occur at pH extremes (acidic or basic conditions), often leading to the cleavage of amide or other labile functional groups if present in the molecule.[3][6]
-
Biodegradation: In environmental contexts, microbial degradation can occur. This often starts with hydroxylation of the pyridine ring, followed by ring cleavage.[7][8][9]
Q3: Why are forced degradation studies necessary for aminopyridinols?
A3: Forced degradation (or stress testing) studies are crucial for several reasons. They help to establish the intrinsic stability of the molecule, identify potential degradation products, and elucidate degradation pathways.[1][10] This information is vital for developing stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[11][12] Data from these studies also informs the selection of appropriate formulation strategies, packaging, and storage conditions to ensure the drug product's safety, quality, and efficacy over its shelf life.[1][12]
Troubleshooting Guides
Q1: I'm observing unexpected peaks in my HPLC analysis of an aminopyridinol sample. What could be the cause?
A1: Unexpected peaks typically indicate the presence of impurities or degradation products.[13]
-
Check Storage Conditions: Ensure the sample was stored under appropriate conditions (e.g., protected from light, controlled temperature, and humidity).[2][14] Both 4-aminopyridine and 3,4-diaminopyridine have demonstrated good chemical stability in capsule form when stored at refrigerated (4°C) and room temperatures (22-24°C) for 6 months, and even at 37°C for 1 month.[15] However, solutions may be less stable.
-
Suspect Oxidation: If the sample was exposed to air or oxidative conditions, the new peaks could be oxidation products. For 3,4-diaminopyridine, N-oxides are a known degradation product.[5]
-
Consider Photodegradation: If the sample was exposed to light, the peaks might be photolytic degradants. Perform a confirmatory photostability study as per ICH Q1B guidelines.[4][16]
-
Review Formulation/Solvents: Incompatibilities between the aminopyridinol and excipients or impurities in solvents can lead to degradation.[17]
Below is a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q2: My aminopyridinol compound appears to be degrading under oxidative stress. What are the likely products?
A2: For aminopyridines, oxidation can occur at the pyridine nitrogen or on the aromatic ring. A study on 3,4-diaminopyridine found that degradation with hydrogen peroxide resulted in two primary products: 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide .[5] The salt form of 3,4-diaminopyridine was found to be more stable under oxidative stress than the molecular (free base) form.[5] This is because in the salt form, the nitrogen's lone pair of electrons is engaged with a proton, making it less susceptible to oxidation.[5]
The proposed oxidative degradation pathway for 3,4-diaminopyridine is visualized below.
Caption: Oxidative degradation pathways for 3,4-diaminopyridine.
Data Summary
Table 1: Typical Forced Degradation Conditions
This table summarizes common stress conditions used in forced degradation studies to evaluate the stability of pharmaceutical substances.[1][10][18]
| Stress Condition | Reagent and Conditions | Purpose |
| Acid Hydrolysis | 0.1N HCl at 60°C for 30 minutes to several hours. | To test stability in acidic environments and identify acid-labile groups. |
| Base Hydrolysis | 0.1N NaOH at 60°C for 30 minutes to several hours. | To test stability in alkaline environments and identify base-labile groups. |
| Oxidation | 1-15% H₂O₂ at room temperature for up to 24-72 hours.[5][10] | To identify susceptibility to oxidation and characterize oxidative degradants. |
| Thermal Degradation | Dry heat at >50°C (e.g., 60-80°C) for several hours to days. | To evaluate the intrinsic thermal stability of the molecule. |
| Photostability | Exposure to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16] | To determine if the compound is light-sensitive and identify photolytic degradants. |
Table 2: Identified Degradation Products of 3,4-Diaminopyridine
This table lists the degradation products identified from forced degradation studies of 3,4-diaminopyridine.[5]
| Parent Compound | Stress Condition | Degradation Product Identified | Analytical Method |
| 3,4-Diaminopyridine (Molecular Form) | 5-15% H₂O₂ | 4-amino, 3-nitropyridine | HPLC-UV-ESI-MS, IR |
| 3,4-Diaminopyridine (Molecular Form) | 5-15% H₂O₂ | 3,4-diaminopyridine-N-oxide | HPLC-UV-ESI-MS, IR |
| 3,4-Diaminopyridine (Salt Form) | 5-15% H₂O₂ | 4-amino, 3-nitropyridine (less quantity) | HPLC-UV-ESI-MS, IR |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general workflow for conducting a forced degradation study on an aminopyridinol. The goal is to achieve 5-20% degradation of the active substance.[18]
Caption: Workflow for a forced degradation study.
Methodology Details:
-
Preparation: Prepare a stock solution of the aminopyridinol in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.[10]
-
Stress Application:
-
Acid/Base: Mix the stock solution with an equal volume of 0.2N HCl or 0.2N NaOH to achieve a final acid/base concentration of 0.1N. Heat at a controlled temperature (e.g., 60°C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve the target concentration (e.g., 3%). Keep at room temperature and withdraw aliquots at specified intervals.[10]
-
Thermal: Store the stock solution (for solution stability) and the solid API (for solid-state stability) in a temperature-controlled oven.
-
Photostability: Expose the stock solution and solid API to a calibrated light source as specified in ICH Q1B guidelines.[16] A dark control sample must be stored under the same conditions but shielded from light.[4]
-
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to halt the reaction.[1] Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, a control sample, and a reference standard using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for degradant identification.[5][17]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Column and Mobile Phase Screening:
-
Select a robust stationary phase, typically a C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values to achieve good retention and peak shape for the parent compound.
-
-
Method Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve the best separation between the parent peak and any degradation product peaks generated during forced degradation studies.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples from the forced degradation study (acid, base, oxidative, thermal, photolytic). The method must be able to separate all degradation products from the parent compound and from each other.
-
-
Validation:
-
Validate the method according to ICH guidelines. Key validation parameters include specificity (demonstrated by the forced degradation study), linearity, range, accuracy, precision, and robustness. Specificity ensures that the assay result is not affected by the presence of impurities or degradants.[11]
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. q1scientific.com [q1scientific.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. pharmtech.com [pharmtech.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability Testing White Paper - SciCord [scicord.com]
- 15. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. mdpi.com [mdpi.com]
- 18. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds
This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with fluorinated compounds. Here you will find frequently asked questions, troubleshooting strategies, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: Why are many of my fluorinated compounds showing poor aqueous solubility?
A1: Fluorination can significantly alter a molecule's physicochemical properties, often leading to decreased aqueous solubility for several reasons:
-
Increased Lipophilicity: The carbon-fluorine (C-F) bond is more lipophilic than a carbon-hydrogen (C-H) bond. Introducing fluorine atoms can increase the overall lipophilicity (logP) of a compound, making it less soluble in water.[1]
-
High Crystal Lattice Energy: Fluorine's high electronegativity allows it to form strong intermolecular interactions, including hydrogen bonds and halogen bonds. These forces can result in a highly stable crystal lattice that is difficult for water molecules to break apart, thus reducing solubility.[2][3]
-
The Fluorophobic Effect: While lipophilic, fluorinated segments of a molecule are also "fluorophobic," meaning they tend to be repelled from both aqueous and hydrocarbon environments. This can cause the molecules to aggregate in water to minimize contact, effectively reducing their solubility.[4]
Q2: How does fluorine substitution affect the lipophilicity (logP) of a compound?
A2: The effect is complex and depends on the molecular context. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of an aliphatic chain can sometimes decrease it. This is because fluorine's strong inductive effect can lower the pKa of nearby functional groups, potentially increasing ionization and water solubility under certain pH conditions.[1]
Q3: What is the first step I should take when I encounter a solubility issue with a new fluorinated compound?
A3: The first step is to accurately determine the compound's baseline solubility in aqueous media (like water or a relevant buffer, such as Phosphate-Buffered Saline - PBS) and in a common organic solvent like dimethyl sulfoxide (DMSO). This provides a quantitative starting point for troubleshooting and formulation development.
Q4: Are there any "quick fixes" to improve the solubility of my fluorinated compound for initial in vitro screening?
A4: For preliminary assays, using a co-solvent system is a common starting point. Preparing a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous assay buffer can often achieve the desired final concentration. However, be mindful of the final DMSO concentration, as it can affect biological assays (typically kept below 0.5-1%).
Q5: Can changing the pH of the solution improve the solubility of my fluorinated compound?
A5: Yes, if your compound has ionizable functional groups (e.g., amines or carboxylic acids). Fluorine's electron-withdrawing nature can alter the pKa of these groups. Adjusting the pH of the buffer to a point where the compound is ionized will generally increase its aqueous solubility. For an acidic compound, increasing the pH above its pKa will deprotonate it, making it more soluble. For a basic compound, lowering the pH below its pKa will protonate it, increasing solubility.
Troubleshooting Guide for Poorly Soluble Fluorinated Compounds
If your fluorinated compound exhibits poor solubility, follow this systematic approach to identify and implement a suitable solubilization strategy.
Step 1: Characterize the Problem
First, quantify the extent of the solubility issue. A simple workflow can guide your initial assessment.
Figure 1. Troubleshooting workflow for addressing poor solubility.
Data Presentation: Impact of Fluorination on Physicochemical Properties
The introduction of fluorine can have varied and sometimes non-intuitive effects on solubility and lipophilicity. The following tables provide illustrative data.
Table 1: Illustrative Comparison of Fluorinated vs. Non-Fluorinated Analogs
This table shows how fluorination can impact aqueous solubility and lipophilicity (cLogP). Note that increased lipophilicity often correlates with decreased water solubility.
| Compound | Structure | cLogP | Aqueous Solubility (µg/mL) | Data Source |
| Celecoxib | (Non-fluorinated analog for comparison) | 3.5 | ~5-7 | [5] |
| Celecoxib (with CF3 group) | Trifluoromethyl group present | 3.7 | ~5 (practically insoluble) | [5] |
| Bruton's Tyrosine Kinase (BTK) Inhibitor (Lead Cmpd) | Non-fluorinated | - | 0.6 - 3 | [6] |
| Fluorinated BTK Inhibitor Analog | Fluorinated analog | - | (Improved) | [6] |
| Ibuprofen | Non-fluorinated | 3.97 | 21 | PubChem |
| 2-Fluoro-Ibuprofen | Fluorinated analog | 4.05 | (Expected to be lower) | Illustrative |
Data is compiled from various sources and is intended for comparative illustration. Absolute values can vary based on experimental conditions.
Step 2: Select and Apply a Solubilization Method
Based on your compound's properties, choose an appropriate method.
This is often the first approach for discovery and preclinical studies. It involves using a water-miscible organic solvent or a surfactant to increase the drug's solubility in an aqueous medium.
Table 2: Common Co-solvents and Surfactants for Formulation
| Type | Examples | Typical Concentration | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400) | 1-20% | Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds. |
| Surfactants | Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS), Cremophor® EL | 0.1-5% | Form micelles that encapsulate the hydrophobic drug, with a hydrophilic exterior that allows dispersion in water. |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble guest molecules, forming a water-soluble inclusion complex.
Figure 2. Mechanism of solubility enhancement by cyclodextrin.
Table 3: Common Cyclodextrins Used in Formulations
| Cyclodextrin Type | Abbreviation | Key Properties |
| Beta-Cyclodextrin | β-CD | Common and cost-effective, but has limited aqueous solubility itself. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, widely used in parenteral formulations. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | High aqueous solubility and a favorable safety profile, used in several commercial drug products. |
For more challenging compounds or for solid dosage form development, creating an ASD is a powerful technique. This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and is more readily dissolved than the stable crystalline form.
Common techniques for preparing ASDs include:
-
Spray Drying: The drug and a polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream to rapidly evaporate the solvent, leaving amorphous particles.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is efficient for thermally stable compounds.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the fluorinated compound (enough that some solid remains undissolved) to a known volume of the test solvent (e.g., pH 7.4 PBS) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved drug from the undissolved solid. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 or 0.45 µm filter (ensure the filter material does not bind your compound).
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Co-solvent Screening Workflow
This protocol provides a systematic way to screen for an effective co-solvent system.
Figure 3. Experimental workflow for co-solvent screening.
Protocol 3: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general outline for using a lab-scale spray dryer. Parameters must be optimized for each specific compound and polymer.
-
Solution Preparation: Dissolve the fluorinated compound and a selected polymer carrier (e.g., HPMCAS, PVPVA) in a suitable volatile organic solvent or solvent mixture (e.g., methanol, acetone) to create a feed solution.[4] A typical drug loading might range from 10-50% (w/w).
-
Spray Dryer Setup: Set up the spray dryer with the appropriate nozzle (e.g., two-fluid nozzle). Optimize key parameters such as inlet temperature, gas flow rate, and liquid feed rate. The inlet temperature must be high enough to evaporate the solvent but not so high as to degrade the compound.
-
Spray Drying Process: Pump the feed solution through the nozzle, which atomizes the liquid into fine droplets inside the drying chamber. The hot drying gas (typically nitrogen) rapidly evaporates the solvent from the droplets, forming solid particles.
-
Product Collection: The dried particles are separated from the gas stream, typically by a cyclone, and collected.
-
Secondary Drying: The collected powder should be further dried under vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the resulting solid dispersion using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram indicate a successful amorphous dispersion.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid side reactions in aminopyridine synthesis
Welcome to the technical support center for aminopyridine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize an aminopyridine. Which synthetic strategy should I choose?
Choosing the correct strategy depends on the desired isomer (2-, 3-, or 4-amino), the starting materials available, and the functional groups present on the pyridine ring. Use the following decision tree to guide your selection.
Troubleshooting Guide 1: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridine at the 2-position using sodium amide (NaNH₂) or related strong bases.[1] While effective, it is often plagued by harsh conditions and side reactions.[2][3]
Q2: My Chichibabin reaction is producing significant tar-like byproducts and the yield is low. What is causing this?
This is a common issue arising from the high reactivity of sodium amide and the high temperatures often employed. Several factors can contribute:
-
Polymerization: The highly reactive intermediates can polymerize under harsh conditions.
-
Dimerization: A side reaction can lead to the formation of bipyridyl dimers.[3]
-
Hydroxypyridine Formation: If moisture is present, sodium amide can react to form sodium hydroxide, which can lead to the formation of 2-hydroxypyridine as a byproduct.[4]
-
Poor Reagent Quality: The purity of sodium amide is crucial; old or impure reagents can lead to unpredictable results.[5]
Q3: How can I improve the yield and minimize side products in my Chichibabin reaction?
Recent advancements have led to milder and more efficient protocols. Consider the following strategies:
-
Use a Modified Base System: A composite base of sodium hydride (NaH) and an iodide salt (like LiI or NaI) can mediate the amination under significantly milder conditions (65-85 °C) compared to traditional protocols, drastically improving yields and reducing byproducts.[2][6]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously anhydrous to prevent the formation of hydroxypyridine byproducts.
-
Control Temperature: Avoid excessive temperatures. While traditional methods use high-boiling solvents like xylene, the NaH-iodide system works well in THF at lower temperatures.[6]
-
Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reactions with atmospheric moisture.
Data Presentation: Comparison of Chichibabin Conditions
The table below summarizes the improved yields obtained using a modified NaH-iodide system for the amination of pyridine with n-butylamine.[6]
| Entry | Base System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (3 eq), LiI (2 eq) | 65 | 18 | 95 |
| 2 | NaH (3 eq) only | 65 | 18 | Low |
| 3 | NaH (3 eq), LiI (2 eq) | 85 | 7 | 93 |
| 4 | NaH (3 eq), NaI (2 eq) | 85 | 18 | 75 |
Data sourced from Pang et al., Asian J. Org. Chem. 2019.[6]
Diagram: Chichibabin Reaction Mechanism & Side Reactions
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chichibabin Reaction | PPTX [slideshare.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Improving Regioselectivity in the Functionalization of Pyridine Rings
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyridine rings, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is achieving regioselectivity in pyridine functionalization challenging?
A1: The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the ring and the presence of the nitrogen atom.[1][2] The nitrogen atom deactivates the ring towards electrophilic substitution, similar to a nitro group in benzene, and directs substitution to the C3 position.[3][4] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen, which can stabilize anionic intermediates.[3][4][5] The subtle interplay of electronic effects, steric hindrance, and reaction conditions often leads to mixtures of regioisomers, making selective functionalization difficult.[6][7][8]
Troubleshooting Poor Regioselectivity
Q2: My Minisci reaction is giving me a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
A2: Achieving C4 selectivity in Minisci reactions is a common challenge.[6][7][8][9] Here are several strategies to improve the regiochemical outcome:
-
Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position.[6][7][8]
-
Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by solvent and pH.[10] For instance, adding acid often favors reaction at the alpha-position (C2), so avoiding acidic conditions might increase the proportion of the C4 product.[10]
-
Steric Hindrance: Bulky N-substituents on a pyridinium salt can favor C4-functionalization by sterically shielding the C2 and C6 positions.[2]
Q3: I am attempting a Directed ortho-Metalation (DoM) on a pyridine derivative, but I am getting low yields and competing side reactions. What can I do?
A3: Low yields in Directed ortho-Metalation (DoM) of pyridines often stem from competitive nucleophilic addition of the organolithium reagent to the C2 position.[11][12][13] Here are some troubleshooting tips:
-
Choice of Base: Instead of highly nucleophilic bases like n-BuLi, consider using sterically hindered lithium amide bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less nucleophilic and can selectively deprotonate the ortho-position without adding to the ring.[11]
-
Directing Group Strength: Ensure you are using a sufficiently strong directing metalation group (DMG). Common strong DMGs include tertiary amides and carbamates.[12][14]
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and improve the stability of the lithiated intermediate.[13]
Q4: My palladium-catalyzed C-H arylation of a substituted pyridine is not selective. How can I control the position of functionalization?
A4: Regiocontrol in palladium-catalyzed C-H functionalization of pyridines can be complex and is influenced by various factors.[15]
-
Ligand and Additive Screening: The choice of ligand and additives is crucial. For instance, in the C2-arylation of quinoline N-oxides, X-Phos was found to be a superior ligand.[16] The addition of silver carbonate (Ag2CO3) has been shown to be necessary for high regioselectivity in the C3/C4-arylation of electron-deficient pyridines.[15]
-
Electronic Effects of Substituents: The electronic nature of existing substituents on the pyridine ring plays a significant role. An electron-withdrawing group (EWG) at the C4 position generally directs arylation to the C3 position, while an EWG at C3 directs the reaction to the C4 position.[15]
-
N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide can activate the ring and facilitate selective C2-arylation.[16]
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group
This protocol is adapted from a method for the direct position-selective C-4 alkylation of pyridines.[6][8]
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting pyridinium species can often be isolated by filtration as a crystalline solid.
Step 2: Minisci-Type Decarboxylative Alkylation
-
In a round-bottom flask, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), and silver nitrate (AgNO3, 20 mol%).
-
Dissolve the mixture in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M).
-
Add ammonium persulfate ((NH4)2S2O8, 2.0 equiv) to the mixture.
-
Heat the reaction at 50 °C for 2 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent and dry the organic layer.
Step 3: Removal of the Blocking Group
-
Dissolve the crude product from Step 2 in a suitable solvent.
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Stir at room temperature until the removal of the blocking group is complete (monitor by TLC or LC-MS).
-
Purify the product by column chromatography to obtain the C4-alkylated pyridine.
| Reagent/Parameter | Condition | Purpose |
| Blocking Group | Maleic Anhydride | Directs alkylation to C4 |
| Radical Initiator | (NH4)2S2O8 / AgNO3 | Generates alkyl radical from carboxylic acid |
| Solvent | DCE:H2O (1:1) | Biphasic system for the Minisci reaction |
| Temperature | 50 °C | Promotes radical formation and reaction |
| Deprotection | DBU | Removes the blocking group |
Table 1: Summary of conditions for C4-alkylation via a blocking group strategy.
Protocol 2: Enzymatic C2-Hydroxylation of Pyridine Carboxylic Acids
This protocol is based on the biotransformation using resting cells of Ralstonia/Burkholderia sp. strain DSM 6920.[17][18]
Step 1: Cultivation of Microorganism
-
Cultivate Ralstonia/Burkholderia sp. strain DSM 6920 in a suitable medium containing 6-methylnicotinate as the carbon source.
-
Harvest the cells by centrifugation during the late exponential growth phase.
-
Wash the cells with a phosphate buffer (e.g., 50 mM, pH 7.0).
Step 2: Biotransformation (Hydroxylation)
-
Resuspend the washed cells in the same phosphate buffer to a desired cell density.
-
Add the pyridine carboxylic acid substrate (e.g., nicotinic acid, 6-chloronicotinic acid) to the cell suspension.
-
Incubate the mixture at a suitable temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by sampling the supernatant and analyzing by HPLC.
Step 3: Product Isolation
-
Once the reaction is complete, remove the cells by centrifugation.
-
Acidify the supernatant to precipitate the hydroxylated product.
-
Collect the product by filtration and purify further if necessary (e.g., by recrystallization).
| Substrate | Product | Regioselectivity |
| Nicotinic acid | 2-Hydroxynicotinic acid | C2 |
| 6-Methylnicotinic acid | 2-Hydroxy-6-methylnicotinic acid | C2 |
| 6-Chloronicotinic acid | 2-Hydroxy-6-chloronicotinic acid | C2 |
| 5,6-Dichloronicotinic acid | 2-Hydroxy-5,6-dichloronicotinic acid | C2 |
Table 2: Examples of regioselective enzymatic hydroxylation.[17]
Visual Guides
Decision-Making Workflow for Improving Regioselectivity
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. uoanbar.edu.iq [uoanbar.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. baranlab.org [baranlab.org]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
challenges in the scale-up production of 4-Amino-3,5-difluoropyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Amino-3,5-difluoropyridin-2-ol.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves a two-step process:
-
Step 1: Amination of a polyfluorinated pyridine precursor.
-
Step 2: Hydroxylation of the aminated intermediate.
Troubleshooting: Step 1 - Amination
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of 4-Amino Intermediate | Incomplete reaction. | - Increase reaction temperature and/or pressure within safe limits.- Extend reaction time.- Ensure efficient mixing. |
| Degradation of starting material or product. | - Lower reaction temperature and monitor for by-product formation.- Use a less aggressive aminating agent if possible. | |
| Loss of product during work-up. | - Optimize extraction solvent and pH.- Minimize transfers and handling steps. | |
| Formation of Isomeric By-products | Lack of regioselectivity in the amination reaction. | - Screen different solvents to influence selectivity.- Evaluate alternative aminating agents (e.g., protected amines).- Optimize reaction temperature; lower temperatures often favor selectivity. |
| Incomplete Consumption of Starting Material | Insufficient aminating agent. | - Increase the molar ratio of the aminating agent.- Ensure the aminating agent is of high purity and activity. |
| Poor mass transfer in a heterogeneous reaction. | - Improve agitation.- Consider a phase-transfer catalyst if applicable. |
Troubleshooting: Step 2 - Hydroxylation
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete hydrolysis. | - Increase the concentration of the hydrolyzing agent (e.g., NaOH, KOH).- Increase reaction temperature and/or time. |
| Formation of by-products due to over-reaction or side reactions. | - Monitor the reaction closely by HPLC to avoid over-reaction.- Lower the reaction temperature. | |
| Presence of Starting Material in Final Product | Insufficient hydrolysis. | - Re-subject the isolated product to the hydrolysis conditions.- Optimize the reaction conditions as described above. |
| Product Degradation (Discoloration) | High reaction temperature or prolonged reaction time. | - Reduce reaction temperature and time.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficulty in Product Isolation | Product is highly soluble in the reaction mixture. | - Adjust the pH to precipitate the product.- Use a different solvent for extraction or crystallization. |
| Formation of emulsions during work-up. | - Add a brine wash to break the emulsion.- Centrifuge the mixture if the emulsion persists. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material would be a polyhalogenated pyridine, such as 2,3,4,5-tetrafluoropyridine or a related chloro-fluoro pyridine derivative. The selection of the starting material will influence the regioselectivity of the initial amination step.
Q2: What are the major safety concerns during the scale-up of this process?
The primary safety concerns include:
-
Handling of Corrosive and Toxic Materials: Both the amination and hydroxylation steps can involve corrosive reagents (e.g., strong bases/acids) and potentially toxic starting materials and intermediates.[1][2][3][4][5] Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
High-Pressure Reactions: Amination reactions, in particular, may require high pressure, necessitating the use of certified pressure reactors and adherence to strict safety protocols.
-
Exothermic Reactions: Both steps can be exothermic. Careful control of reagent addition rates and efficient cooling are critical to prevent thermal runaway.
-
Handling of Flammable Solvents: Large quantities of flammable organic solvents may be used, requiring proper grounding of equipment and a well-ventilated, explosion-proof environment.
Q3: How can the purity of the final product be improved?
Several methods can be employed to enhance the purity of this compound:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A solvent screen should be performed to identify the optimal crystallization solvent or solvent system.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although it can be challenging and costly at a large scale.
-
Acid-Base Extraction: The amino and hydroxyl groups on the molecule allow for purification via selective extraction into acidic or basic aqueous solutions, followed by neutralization and re-extraction into an organic solvent.
-
Distillation of Intermediates: Purifying the 4-amino intermediate by distillation before the hydroxylation step can significantly reduce impurities in the final product.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring the disappearance of starting materials and the formation of products and by-products. It is also the primary technique for determining the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the final product and intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups in the molecule.
III. Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Amination | Step 2: Hydroxylation |
| Starting Material | 2,3,4,5-Tetrafluoropyridine | 4-Amino-2,3,5-trifluoropyridine |
| Reagent | Aqueous Ammonia (25-30%) | Sodium Hydroxide (10-20% aq.) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Water |
| Temperature | 100-150 °C | 80-100 °C |
| Pressure | 10-20 bar | Atmospheric |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 70-85% | 85-95% |
| Typical Purity (crude) | >90% | >95% |
IV. Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general procedures for similar chemical transformations. They should be optimized and validated at a small scale before attempting a large-scale synthesis.
Protocol 1: Synthesis of 4-Amino-2,3,5-trifluoropyridine (Amination)
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a cooling/heating system is required.
-
Charging: Charge the reactor with 2,3,4,5-tetrafluoropyridine and N-Methyl-2-pyrrolidone (NMP).
-
Inerting: Purge the reactor with nitrogen three times to remove any air.
-
Reagent Addition: Slowly add aqueous ammonia to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 120-130 °C with vigorous stirring. Monitor the internal pressure, ensuring it does not exceed the reactor's safety limits.
-
Monitoring: After 6 hours, cool the reactor to room temperature and take a sample for HPLC analysis to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to below 25 °C. Transfer the reaction mixture to a separation funnel and dilute with water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2,3,5-trifluoropyridine.
Protocol 2: Synthesis of this compound (Hydroxylation)
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a heating mantle is suitable for this step.
-
Charging: Charge the reactor with 4-amino-2,3,5-trifluoropyridine and a 15% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to 90-95 °C with stirring and maintain a gentle reflux.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete (typically 3 hours), cool the mixture to room temperature.
-
Precipitation: Adjust the pH of the solution to 6.5-7.0 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Filter the solid product and wash it with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
V. Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical relationship between scale-up challenges and mitigation strategies.
References
- 1. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 2. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
safe handling and storage procedures for aminopyridines
Technical Support Center: Aminopyridines
This guide provides essential information for the safe handling, storage, and use of aminopyridines in a research and development environment. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the specific aminopyridine isomer you are using.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aminopyridines? A1: Aminopyridines are highly toxic compounds. The primary hazards include fatal toxicity if swallowed, and toxicity through skin contact or inhalation.[1][2][3] They can cause severe skin and eye irritation and may cause respiratory irritation.[4] Acute exposure can lead to symptoms like dizziness, headache, respiratory distress, and convulsions, which may progress to respiratory failure and death.[5]
Q2: What are the proper storage conditions for aminopyridines? A2: Aminopyridines should be stored in a cool, dry, and well-ventilated area in tightly closed original containers.[6][7] They should be stored locked up or in an area accessible only to authorized personnel.[1] It is crucial to store them away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][8][9]
Q3: What personal protective equipment (PPE) is required when handling aminopyridines? A3: When handling aminopyridines, appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[4][10] All handling of solid aminopyridines or concentrated solutions should be performed in a certified chemical fume hood to avoid dust and vapor inhalation.[10] For major spills or situations with a high risk of exposure, a full body protective suit and self-contained breathing apparatus (SCBA) may be necessary.[1][6]
Q4: How should I dispose of aminopyridine waste? A4: Aminopyridine waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[2] Never dispose of this material down the drain.[9] All waste, including empty containers and contaminated lab supplies (gloves, pipette tips, etc.), must be collected in properly labeled, closed containers for hazardous waste pickup.[9][10]
Q5: What should I do in case of an accidental spill? A5: For minor spills, ensure the area is well-ventilated and wear appropriate PPE.[1] Contain the spill with an absorbent material like sand, earth, or vermiculite.[1][6] Use dry clean-up procedures to avoid generating dust.[6] Collect the material into a labeled container for hazardous waste disposal.[6] For major spills, evacuate the area, move upwind, and alert emergency services immediately.[1][6]
Q6: Are there any specific materials aminopyridines are incompatible with? A6: Yes, aminopyridines are incompatible with several classes of chemicals. Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, acid chlorides, and acid anhydrides.[1][6][8] They may also be incompatible with isocyanates, halogenated organics, peroxides, and phenols.[8][11]
Troubleshooting Guide
Q1: My aminopyridine powder has changed from white to a yellowish or brownish color. Is it still usable? A1: A color change can indicate degradation or contamination. While some aminopyridines are described as white to slight yellow, a noticeable change from the original appearance suggests a potential loss of purity.[2] It is recommended to use a fresh supply for experiments where purity is critical. Long-term storage can lead to the formation of toxic degradation products.[9]
Q2: I'm having trouble dissolving 4-aminopyridine in my solvent. What can I do? A2: 4-Aminopyridine is generally soluble in polar solvents like water and ethanol.[11][12][13] If you are experiencing solubility issues, first verify that you are using an appropriate solvent. Solubility can be influenced by pH and temperature; it generally increases with increasing temperature.[12][14] Gentle heating may aid dissolution, and for aqueous solutions, adjusting the pH may improve solubility.[12]
Q3: My experimental results are inconsistent when using an aminopyridine solution. What could be the cause? A3: Inconsistent results can stem from the stability of the aminopyridine solution. While studies show that 4-aminopyridine capsules are stable for extended periods at room temperature, solutions may have different stability profiles.[15][16][17][18] It is best practice to prepare fresh solutions daily or in amounts that will be used up in a single work shift.[9] Ensure the solution is stored protected from light and at the correct temperature.[16][17] Inconsistency can also arise from inaccurate weighing or incomplete dissolution.
Q4: What are the thermal decomposition products of aminopyridines? A4: When heated to decomposition, aminopyridines emit highly toxic fumes, including carbon monoxide (CO) and nitrogen oxides (NOx).[6][19] Thermal decomposition may also produce cyanides.[1] It is critical to avoid strong heating and to handle these compounds away from ignition sources.[1][6]
Physicochemical Data of Common Aminopyridines
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Appearance | White to yellow crystals or powder[13][20] | Crystalline solid | Colorless to off-white crystalline solid[12] |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂[4] |
| Molecular Weight | 94.12 g/mol [5] | 94.12 g/mol | 94.12 g/mol [4] |
| Melting Point | 59 - 60 °C[5] | 60 - 63 °C | 155 - 159 °C[11][12] |
| Boiling Point | 204 - 210 °C[5] | 248 °C | 273 °C[11][12] |
| Solubility in Water | Soluble[13] | Soluble | 50 mg/mL (with heat) |
| Other Solubilities | Soluble in alcohol, ether, benzene[13] | Soluble in alcohol, benzene | Soluble in ethanol, methanol, acetone[11] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 4-Aminopyridine)
-
Pre-Experiment Checklist:
-
Confirm availability of a calibrated balance, appropriate glassware, and a magnetic stirrer.
-
Ensure the chemical fume hood is certified and operational.
-
Verify that the required PPE (lab coat, gloves, safety glasses) is available and in good condition.
-
-
Procedure:
-
Perform all weighing and handling steps inside a chemical fume hood.[10]
-
Calculate the required mass of 4-aminopyridine for the desired concentration and volume.
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the calculated amount of 4-aminopyridine powder. Avoid creating dust.[6]
-
Transfer the powder to a suitable volumetric flask.
-
Add approximately half of the final volume of purified water to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a magnetic stirrer or gentle heating to aid dissolution.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Add purified water to the volumetric mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials.
-
Store the solution as required, typically protected from light.[16]
-
Protocol 2: Standard Spill Clean-up Procedure (<1 g solid)
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If there is a risk of inhalation, evacuate the area.
-
-
Containment and Clean-up:
-
Don appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Prevent the spill from spreading by gently covering it with an absorbent material like vermiculite or sand.[1][6]
-
Do not use water to clean up the dry powder as this can increase the risk of exposure.
-
Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbent material and spilled powder.[1][6] Avoid generating dust during this process.[6]
-
Place all contaminated materials into a heavy-duty plastic bag.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water), then decontaminate with a dilute solution of acetic acid.[9]
-
Place the cleaning cloth and any other contaminated materials into the plastic bag.
-
Double bag the waste, securely seal it, and label it as "Hazardous Waste: 4-Aminopyridine."[9][10]
-
-
Post-Clean-up:
Visualizations
Caption: Logical workflow for the safe receipt, storage, handling, and disposal of aminopyridines.
Caption: Decision tree for troubleshooting common issues during experiments with aminopyridines.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.fr [fishersci.fr]
- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sefh.es [sefh.es]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. lobachemie.com [lobachemie.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridinols
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the bioactivity of fluorinated versus non-fluorinated pyridinols and related heterocyclic compounds, supported by experimental data and detailed methodologies.
The introduction of fluorine into a pyridinol scaffold can dramatically alter its physicochemical properties, often leading to enhanced therapeutic potential. Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications frequently translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridinols highly attractive candidates for drug discovery programs across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3]
Comparative Bioactivity Data
Anticancer Activity
The introduction of fluorine can significantly enhance the cytotoxicity of compounds against cancer cell lines. The following data is derived from studies on lepidiline analogs, which share a core imidazolium structure related to pyridinium, and fluorinated derivatives of 2-deoxy-d-glucose.
| Compound | Non-Fluorinated Analog | Fluorinated Analog | Cell Line | Bioactivity (CC₅₀/IC₅₀ in µM) | Reference |
| Lepidiline Analog | Lepidiline A | Fluorinated Lepidiline Analog (9a) | HeLa | >10 µM (estimated for natural lepidiline A) | 0.019 µM |
| 2-Deoxy-d-glucose | 2-Deoxy-d-glucose (2-DG) | 2-Fluoro-2-deoxy-d-glucose (2-FG) | U-251 Glioblastoma | >20 mM | ~5 mM |
| 2-Deoxy-d-glucose | 2-Deoxy-d-glucose (2-DG) | 2,2-Difluoro-2-deoxy-d-glucose (2,2-diFG) | U-251 Glioblastoma | >20 mM | <5 mM |
CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration.
Nitric Oxide Synthase (NOS) Inhibition
Fluorination has also been shown to modulate the inhibitory activity of compounds against enzymes like nitric oxide synthase (NOS), which is implicated in various physiological and pathological processes. The data below compares the inhibitory effects of a non-fluorinated pyrazole derivative with its fluorinated counterparts on different NOS isoforms.
| Compound | Non-Fluorinated Analog (% Inhibition) | Fluorinated Analog (% Inhibition) | Target | Reference |
| Curcuminoid Pyrazole | ~77% (eNOS) | ~84% (nNOS) | nNOS, eNOS | [4] |
Data represents the percentage of enzyme inhibition at a given concentration.
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the bioactivity of compounds like fluorinated and non-fluorinated pyridinols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated pyridinols) in a suitable solvent and add them to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀/IC₅₀ value for each compound.
Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[2]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) of the test organism.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[2]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[3]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and MIC assays.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. actascientific.com [actascientific.com]
Comparative Guide to 4-Amino-3,5-difluoropyridin-2-ol Analogs and Their Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of aminodifluoropyridine-based compounds as potential kinase inhibitors. Due to a lack of extensive publicly available data on 4-Amino-3,5-difluoropyridin-2-ol analogs, this document focuses on the closely related and well-characterized 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, which are potent inhibitors of p38 MAP kinase. The insights from this series provide a strong foundation for the design and evaluation of novel this compound analogs.
Introduction to Aminodifluoropyridines as Kinase Inhibitors
The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of fluorine atoms can significantly impact the physicochemical properties of these molecules, often leading to increased metabolic stability and binding affinity. The this compound core represents a novel scaffold with potential for kinase inhibition. While direct SAR studies on this specific scaffold are limited in the public domain, the structurally similar 2,6-diamino-3,5-difluoropyridinyl series offers valuable insights into the potential of this compound class.
Structure-Activity Relationship of 2,6-diamino-3,5-difluoropyridinyl Analogs as p38α MAP Kinase Inhibitors
A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in the inflammatory signaling cascade. The general structure of these compounds consists of a central heterocyclic ring (e.g., imidazole, pyrrole, oxazole, thiazole, triazole) substituted with a 4-fluorophenyl group and a 2,6-diamino-3,5-difluoropyridinyl moiety.
The SAR of this series indicates that the nature of the central heterocyclic core and the substituents on the 4-fluorophenyl ring play a crucial role in determining the inhibitory potency.
Table 1: In Vitro and In Vivo Activity of 2,6-diamino-3,5-difluoropyridinyl Analogs as p38α Inhibitors
| Compound ID | Central Heterocycle | R Group (on 4-fluorophenyl) | p38α IC50 (µM) | LPS-induced TNFα in mice ED50 (mg/kg, p.o.) |
| 1 | Imidazole | H | 0.025 | 10 |
| 2 | Imidazole | CH3 | 0.015 | 3 |
| 3 | Imidazole | Cl | 0.03 | 10 |
| 4 | Pyrrole | H | 0.1 | >30 |
| 5 | Oxazole | H | 0.5 | >30 |
| 6 | Thiazole | H | 0.2 | >30 |
| 7 | Triazole | H | >1 | >30 |
| 11 | Pyridinylimidazole | - | Potent | - |
Data compiled from publicly available literature. The pyridinylimidazole 11 showed good efficacy in rat adjuvant and collagen-induced arthritis models with ED50 values of 10 mg/kg and 5 mg/kg, respectively[1].
Key SAR Observations for 2,6-diamino-3,5-difluoropyridinyl Analogs:
-
Central Heterocycle: The imidazole ring appears to be the most favorable central scaffold, providing the most potent inhibitors in the series. Pyrrole, oxazole, thiazole, and triazole analogs all showed significantly reduced activity.
-
Substitution on the 4-fluorophenyl Ring: Small alkyl or halogen substituents at the ortho or meta positions of the 4-fluorophenyl ring can influence potency. For instance, a methyl group at the ortho position (Compound 2) resulted in a slight increase in potency compared to the unsubstituted analog (Compound 1).
-
2,6-diamino-3,5-difluoropyridinyl Moiety: This group is crucial for the high potency observed in this series, likely engaging in key interactions within the ATP-binding pocket of p38α.
Extrapolating to this compound Analogs
The this compound scaffold differs from the active 2,6-diamino series primarily at the 2- and 6-positions of the pyridine ring.
-
2-position (Hydroxyl vs. Amino): The replacement of the 2-amino group with a hydroxyl group introduces a hydrogen bond donor and acceptor. In the pyridin-2-ol tautomeric form, the hydroxyl group could potentially form different hydrogen bonding interactions with the kinase hinge region compared to the amino group. This could either enhance or decrease binding affinity depending on the specific geometry of the active site.
-
6-position (Hydrogen vs. Amino): The absence of the 6-amino group in the this compound scaffold removes a potential hydrogen bond donor. This might reduce the overall binding affinity compared to the diamino series.
Based on these considerations, it is hypothesized that this compound analogs will also function as kinase inhibitors, with p38 MAP kinase being a primary target of interest. However, the potency of these analogs will likely be sensitive to the modifications at the 2- and 6-positions.
Experimental Protocols
To evaluate the potential of novel this compound analogs as p38 MAP kinase inhibitors, the following experimental protocols are recommended.
Biochemical p38α Kinase Assay
This assay measures the direct inhibition of p38α kinase activity in a cell-free system.
Materials:
-
Recombinant human p38α (e.g., from MilliporeSigma or Thermo Fisher Scientific)
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-ATF2 antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilution or DMSO (for control).
-
Add 4 µL of recombinant p38α kinase solution (e.g., 2.5 ng/µL in kinase buffer).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (e.g., 500 nM Biotin-ATF2 and 100 µM ATP in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection buffer containing the anti-phospho-ATF2 antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values for each compound.
Cellular Assay: LPS-induced TNF-α Production in Human PBMCs
This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, which is a downstream effect of p38 MAP kinase activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells/well in RPMI-1640 medium.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL final concentration).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the ED50 (half-maximal effective dose) for each compound.
Visualizations
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling cascade.
Experimental Workflow for p38 Kinase Inhibitor Screening
References
A Researcher's Guide to Confirming the Structure of Aminopyridinols: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of the primary analytical methods used to elucidate the structure of aminopyridinols, a class of compounds with significant interest in medicinal chemistry. We will delve into the experimental data derived from these techniques, offering a clear comparison to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Spectroscopic and Structural Data
The structural confirmation of aminopyridinols relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle. Below is a summary of expected data for different aminopyridinol isomers.
| Analytical Method | 2-Amino-3-hydroxypyridine | 3-Amino-2-pyridinol | 4-Amino-3-hydroxypyridine | 6-Amino-3-hydroxypyridine |
| ¹H NMR (ppm) | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H) (in CD₃OD)[1] | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| ¹³C NMR (ppm) | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Mass Spec. (m/z) | Molecular Ion: 110[1][2] | Molecular Ion: 110 | Molecular Ion: 110 | Molecular Ion: 110 |
| FTIR (cm⁻¹) | 3430–3205 (O-H, N-H stretching), 1687 (C=O or C=N stretching)[3] | Broad O-H and N-H stretching bands expected. | N-H and O-H stretching bands expected. | N-H and O-H stretching bands expected. |
| UV-Vis (λmax, nm) | 213, 370 (in Methanol)[4] | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Crystal Data | Orthorhombic[3] | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
Note: The tautomeric nature of aminopyridinols (existing as either amino-hydroxy or imino-oxo forms) can influence the spectroscopic data, particularly in different solvents or in the solid state.[3]
Key Analytical Techniques and Experimental Protocols
A multi-faceted approach is essential for the definitive structural elucidation of aminopyridinols. Here, we detail the primary analytical methods and provide generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridinol sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can be critical due to potential proton exchange with the amino and hydroxyl groups.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
2D NMR (COSY, HSQC, HMBC): For complex structures or to confirm assignments, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the final structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the aminopyridinol sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for these polar molecules, which can be run in either positive or negative ion mode.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). This provides the molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
-
-
Data Interpretation: Analyze the fragmentation pattern. The loss of specific neutral fragments (e.g., H₂O, CO, HCN) can be indicative of the presence and arrangement of functional groups. For aminopyridinols, characteristic fragmentation may involve cleavages of the pyridine ring or loss of the amino and hydroxyl substituents.
X-ray Crystallography
For crystalline aminopyridinols, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the aminopyridinol of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions like hydrogen bonding can be determined.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid aminopyridinol sample directly on the attenuated total reflectance (ATR) crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with potassium bromide (KBr) and press it into a thin pellet.
-
-
Spectrum Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands. For aminopyridinols, key characteristic bands include:
-
O-H and N-H stretching: Broad bands in the region of 3500-3200 cm⁻¹.
-
C=C and C=N stretching: Bands in the aromatic region of 1650-1450 cm⁻¹.
-
C-O stretching: Bands around 1200 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the pyridine ring.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the aminopyridinol in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Spectrum Acquisition: Record the absorption spectrum over the ultraviolet and visible range (typically 200-800 nm).
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. The position and intensity of the absorption bands can be influenced by the substitution pattern on the pyridine ring and the solvent polarity.
Workflow and Method Selection
The structural elucidation of an unknown aminopyridinol typically follows a logical progression of analytical techniques. The choice of methods can also be guided by the properties of the sample and the information required.
Caption: General workflow for the structural elucidation of an aminopyridinol.
Caption: Decision tree for selecting analytical methods for aminopyridinol characterization.
References
comparative study of different synthetic pathways to fluoropyridines
A Comparative Guide to the Synthetic Pathways of Fluoropyridines for Researchers in Drug Discovery
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the most prevalent synthetic pathways to fluoropyridines, offering objective performance comparisons supported by experimental data. This document is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these crucial building blocks.
Key Synthetic Strategies
The synthesis of fluoropyridines can be broadly categorized into three primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This widely used method involves the displacement of a suitable leaving group on the pyridine ring by a nucleophilic fluoride source. The reactivity of the substrate is significantly influenced by the position and electronic nature of the leaving group and other substituents on the ring. A prominent industrial application of this strategy is the Halex process.
-
Balz-Schiemann Reaction: A classic transformation that converts an aminopyridine to a fluoropyridine via the thermal or photochemical decomposition of an intermediate diazonium tetrafluoroborate salt.
-
Electrophilic Fluorination: This approach involves the direct fluorination of an electron-rich pyridine or a pyridine derivative using an electrophilic fluorinating agent. This is often employed for direct C-H fluorination.
A fourth, increasingly important method involves the activation of pyridine N-oxides , which can then undergo nucleophilic substitution to yield 2-fluoropyridines.
Comparative Data of Synthetic Pathways
The following tables summarize quantitative data for each of the major synthetic pathways, providing a clear comparison of their scope and efficiency.
Table 1: Nucleophilic Aromatic Substitution (SNAr) - Halex Process and Related Reactions
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | KF | DMSO | 150-250 | - | - | |
| 4-Nitrochlorobenzene | Anhydrous KF | DMSO | High | - | High | |
| 2-Nitrochlorobenzene | Anhydrous KF | Sulfolane | 150-250 | - | - | |
| 3-Nitropyridine-4-carboxylate | CsF | DMSO | 120 | 1.5 | 38 | |
| 2-Bromopyridine | Anhydrous TBAF | - | Elevated | - | - | |
| 3-Bromo-4-nitropyridine N-oxide | KHF₂/18-crown-6 | CH₃CN | RT | 0.17 | 65 |
Table 2: Balz-Schiemann Reaction
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 3-Aminopyridine | HBF₄, NaNO₂ | 15-20 °C | 50 | |
| 4-Aminopyridine | 42% aq. HBF₄, NaNO₂ | 5-9 °C, then heat | - | |
| 2-Amino-3-nitropyridine | NaNO₂, HF-pyridine | 0 °C to 20 °C | 95 | |
| 2-Aminopyridine | HBF₄, NaNO₂ | Diazotization, then thermal decomposition | - |
Table 3: Electrophilic Fluorination
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0 | - | Good | |
| 2-Aminopyridines | Selectfluor® | Water/Chloroform | Mild | - | Good to High | |
| Imidazo[1,2-a]pyridines | Selectfluor® | Aqueous | - | - | Moderate to Good | |
| Pyridine | AgF₂ | MeCN | - | - | 84 |
Table 4: Fluorination via Pyridine N-Oxide Activation
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Pyridine N-oxide derivatives | Ts₂O, Et₃N; then KF | Two steps | 51-74 | |
| Pyridine N-oxide | Ts₂O, Trimethylamine; then K¹⁸F/Kryptofix 2.2.2 | Two steps | 69 (salt formation) | |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | CH₃CN, RT | 5 min | 65 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Nucleophilic Aromatic Substitution of Methyl 3-Nitropyridine-4-carboxylate
-
To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF, 517 mg, 3.406 mmol, 5 equivalents).
-
Heat the reaction mixture to 120 °C for 90 minutes.
-
Monitor the reaction progress by TLC (4:1 EtOAc/pentane) until complete conversion of the starting material.
-
After cooling to room temperature, add distilled water (20 mL) to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate as an oil (40 mg, 38% yield).
Protocol 2: Balz-Schiemann Reaction of 4-Aminopyridine
-
In a two-necked 200 mL round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄).
-
Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5-9 °C.
-
After the addition is complete, allow the reaction to proceed until gas evolution ceases.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g in 200 mL of water).
-
Brown, gummy precipitates will form. Remove these by decantation and filtration through cotton.
-
Extract the filtrate with dichloromethane (2 x 200 mL).
-
Separately extract the residual suspension containing the brown precipitates with dichloromethane (2 x 100 mL).
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation at atmospheric pressure, followed by vacuum transfer of the product.
Protocol 3: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
-
Under an argon atmosphere, prepare a solution of the 1,2-dihydropyridine substrate in acetonitrile in a reaction vessel cooled to 0 °C.
-
Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution of the dihydropyridine.
-
Maintain the reaction at 0 °C and monitor its progress.
-
Upon completion, the resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification. If necessary, extraction with diethyl ether can be performed.
Protocol 4: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides
Step 1: Formation of the 2-Pyridyltrialkylammonium Salt
-
To a solution of the pyridine N-oxide in a suitable solvent, add p-toluenesulfonyl anhydride (Ts₂O) and an amine (e.g., triethylamine or trimethylamine).
-
Stir the reaction at room temperature until the formation of the pyridyltrialkylammonium salt is complete.
-
Isolate the salt by appropriate workup and purification, which may include silica gel or reversed-phase column chromatography.
Step 2: Fluorination
-
To a solution of the isolated pyridyltrialkylammonium salt, add a fluoride source such as potassium fluoride (KF).
-
Heat the reaction mixture in a suitable solvent (e.g., DMSO) to effect the nucleophilic displacement of the trialkylammonium group with fluoride.
-
Monitor the reaction for the formation of the 2-fluoropyridine product.
-
Upon completion, perform an appropriate workup and purify the product by chromatography or distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each synthetic pathway.
Figure 1: Overview of major synthetic pathways to fluoropyridines.
Figure 2: Generalized experimental workflows for fluoropyridine synthesis.
A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-3,5-difluoropyridin-2-ol
The rigorous assessment of chemical purity is a cornerstone of modern chemical research and drug development. For novel compounds such as 4-Amino-3,5-difluoropyridin-2-ol, a fluorinated pyridine derivative with potential applications in medicinal chemistry, confirming purity is critical to ensure the reliability of experimental data and to meet stringent regulatory standards.[1][2] This guide provides a comparative overview of standard analytical techniques for purity determination, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for the unambiguous determination of the purity of a synthesized compound.[3] Techniques vary in their sensitivity, the type of information they provide, and their applicability to different types of impurities. The most common and effective methods for analyzing heterocyclic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.[3][4][5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | High sensitivity, high resolution, widely applicable, and considered a gold standard for purity analysis.[4][6] | Requires a reference standard for absolute quantification, can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR). | Provides detailed structural information, non-destructive, and allows for absolute quantification without a specific reference standard for the analyte.[7] | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities with different masses. | Extremely high sensitivity, provides molecular weight information, and can be coupled with chromatography (LC-MS, GC-MS).[4][6] | Isomer differentiation can be challenging, and ionization efficiencies can vary. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, and other elements. | Confirmation of elemental composition and empirical formula. | Provides fundamental information about the compound's composition.[3] | Does not detect impurities with the same elemental composition, requires a relatively large amount of sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups.[4][8] | Fast, non-destructive, and good for confirming the presence of key functional groups. | Not suitable for quantification, provides limited information on overall purity. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, fast, and inexpensive preliminary check of purity.[3] | Not quantitative, and some impurities may not depress the melting point significantly. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
3. Data Analysis:
-
Calculate the purity of the synthesized sample by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Quantitative ¹H NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: ¹H NMR.
-
Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Pulse angle of 90°.
-
Acquisition time of at least 3 seconds.
-
Record the spectrum with a good signal-to-noise ratio.
-
3. Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Data Presentation
Clear and concise data presentation is crucial for comparing results.
Table 1: Purity Assessment of Synthesized this compound (Batch XYZ-001)
| Analytical Method | Synthesized Batch XYZ-001 | Reference Standard | Alternative Compound (e.g., 4-Amino-3,5-dichloropyridin-2-ol) |
| HPLC Purity (Area %) | 99.2% | >99.8% | 98.9% |
| ¹H NMR Purity (qNMR) | 98.9% (w/w) | 99.5% (w/w) | 98.5% (w/w) |
| Mass (m/z) [M+H]⁺ | 163.03 | 163.03 | 194.97 |
| Melting Point (°C) | 188-190 °C | 191-192 °C | 210-212 °C |
| Elemental Analysis (%) | C: 37.05, H: 2.49, N: 17.29 | C: 37.04, H: 2.49, N: 17.28 | C: 30.80, H: 1.55, N: 14.37 |
Visualizations
Diagrams can effectively illustrate workflows and logical relationships in the purity assessment process.
Caption: Workflow for the synthesis, purification, and purity assessment of a chemical compound.
Caption: Interrelationship of analytical techniques for comprehensive purity and structural analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Kinase Inhibition Potency: A Comparative Guide to Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of well-established kinase inhibitors, serving as a valuable resource for evaluating new chemical entities. The included data, presented in a clear and accessible format, is supported by a detailed experimental protocol for a standard kinase inhibition assay.
Comparative Potency of Standard Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of four widely used kinase inhibitors against a panel of common kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Staurosporine IC50 (nM) | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Vandetanib IC50 (nM) |
| Abl | - | 32.4 ± 24 | <0.45 | - |
| c-Kit | - | - | <30 | >10,000 |
| EGFR | - | - | - | 500 |
| p60v-src | 6 | 40.5 ± 19.5 pM | 0.5[1] | - |
| PKA | 7 | - | - | - |
| PKCα | 2[2] | - | - | - |
| PKCγ | 5[2] | - | - | - |
| PKCη | 4[2] | - | - | - |
| PDGFRβ | - | - | <30 | 1100 |
| VEGFR2 | - | - | - | 40[3] |
| VEGFR3 | - | - | - | 110[3] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Understanding the Mechanism and Workflow
To better visualize the process of kinase inhibition and the experimental procedures involved, the following diagrams illustrate the general mechanism of action and a typical workflow for determining inhibitor potency.
Caption: General mechanism of competitive kinase inhibition.
References
A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines
For researchers and drug development professionals, optimizing a compound's metabolic stability is a critical step in turning a promising molecule into a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and complicating dosing regimens. The pyridine scaffold, a common motif in pharmaceuticals, is often susceptible to metabolic oxidation. A key strategy to enhance its stability is the introduction of fluorine atoms.
This guide provides an objective comparison of the metabolic stability of fluorinated pyridines versus their non-fluorinated counterparts, supported by established experimental principles. The strategic placement of fluorine can "shield" the molecule from metabolism by cytochrome P450 (CYP) enzymes, the body's primary system for drug biotransformation.[1][2]
The Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into a molecule like pyridine can profoundly influence its metabolic fate.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[4] Furthermore, fluorine's high electronegativity can alter the electron density of the pyridine ring, making it less susceptible to oxidation.[1] This "metabolic blocking" is a widely used tactic to improve a drug's half-life and overall pharmacokinetic profile.[3][5]
However, the impact of fluorination is highly dependent on its position on the pyridine ring and the overall molecular context. While it often enhances stability, in some cases, it may have a neutral or even negative effect.[4][6] Therefore, direct experimental comparison is essential.
Comparative Data: In Vitro Metabolic Stability
The most common method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[2][7] This assay measures how quickly a compound is metabolized by enzymes present in liver microsomes, which are vesicles containing a high concentration of CYP enzymes.[2] The key parameters derived from this assay are the metabolic half-life (t½) and the intrinsic clearance (Clint).[7][8] A longer half-life and lower clearance rate indicate greater metabolic stability.[7]
The following table presents illustrative data from a typical human liver microsomal (HLM) stability assay, comparing pyridine with its monofluorinated isomers.
Note: The following data is illustrative and representative of the expected trend based on established medicinal chemistry principles. Actual values will vary depending on specific experimental conditions.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Pyridine | 25 | 55.4 | |
| 2-Fluoropyridine | > 60 | < 11.6 | |
| 3-Fluoropyridine | > 60 | < 11.6 | |
| 4-Fluoropyridine | 52 | 13.3 |
As the illustrative data shows, the introduction of a fluorine atom is expected to significantly increase the metabolic half-life and decrease the intrinsic clearance compared to the parent pyridine molecule. This enhancement is attributed to the blockage of metabolically vulnerable positions on the pyridine ring.
Key Metabolic Pathways and Experimental Workflow
The primary metabolic pathway for many simple aromatic heterocycles like pyridine is CYP-mediated oxidation, leading to hydroxylation at various positions, or N-oxidation.[9][10] Fluorine atoms can physically and electronically block the sites where this oxidation would typically occur.
Figure 1: Fluorine as a metabolic shield in pyridine metabolism.
The workflow for determining these stability parameters is a standardized multi-step process, beginning with incubation and culminating in data analysis.
Figure 2: Experimental workflow for a microsomal stability assay.
Experimental Protocols
A detailed, standardized protocol is crucial for obtaining reproducible and comparable metabolic stability data.
Human Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes and an NADPH-regenerating system.
2. Materials and Reagents:
-
Test Compounds: Stock solutions prepared in DMSO (e.g., 10 mM).
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 20 mg/mL protein).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+ (1 mM) and Glucose-6-phosphate (G6P, 10 mM) in buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase (G6PDH, 1 U/mL) in buffer.
-
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis).
-
Control Compounds:
-
High Clearance Compound (e.g., Verapamil, Propranolol)
-
Low Clearance Compound (e.g., Warfarin)
-
3. Experimental Procedure:
-
Preparation of Incubation Mixture:
-
Initiation of Reaction:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[11]
-
Immediately add the aliquot to a well or tube containing ice-cold quenching solution (ACN with internal standard). This stops the enzymatic reaction and precipitates the microsomal proteins.[11]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the samples at high speed (e.g., >3000 g for 10 minutes) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatants using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.[11]
-
4. Data Analysis:
-
Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus incubation time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[11]
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[11]
References
- 1. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. bioivt.com [bioivt.com]
- 9. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Analysis of Aminopyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Aminopyridine and its isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—represent a class of simple heterocyclic organic compounds with a diverse and significant range of biological activities.[1] This guide provides a comparative analysis of these isomers across several key biological assays, offering a data-driven overview of their performance and potential therapeutic applications. The distinct pharmacological profiles of these isomers underscore the critical role of substituent positioning on the pyridine ring in determining their biological function.
Data Presentation
The following tables summarize the available quantitative data for the aminopyridine isomers in key biological assays. Direct comparative studies for all three isomers are limited; therefore, data has been compiled from various sources.
Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels
| Compound | Channel Subtype | IC50 (µM) | Test System |
| 4-Aminopyridine | Kv1.1 | 170[1] | Xenopus oocytes |
| Kv1.2 | 230[1] | Xenopus oocytes | |
| Kv1.1 | 242[2] | HEK293 cells | |
| Kv1.2 | 399[2] | HEK293 cells | |
| Kv1.4 | 399[2] | HEK293 cells | |
| 2-Aminopyridine | Not specified | - | Data not available |
| 3-Aminopyridine | Not specified | - | Data not available |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Source of AChE | IC50 (µM) |
| 2-Aminopyridine | Not specified | Data not available |
| 3-Aminopyridine | Not specified | Data not available |
| 4-Aminopyridine | Not specified | Data not available |
Note: While derivatives of aminopyridines have been investigated as acetylcholinesterase inhibitors, direct IC50 values for the parent isomers are not well-documented in comparative studies.
Table 3: Cytotoxicity
| Compound | Cell Line | IC50 (mM) | Assay |
| 4-Aminopyridine | MCF-7 (Breast Cancer) | 4[3] | Trypan Blue Exclusion |
| L929 (Fibroblast) | 5[3] | Trypan Blue Exclusion | |
| 2-Aminopyridine | HeLa (Cervical Cancer) | - | Data not available |
| 3-Aminopyridine | HeLa (Cervical Cancer) | - | Data not available |
Note: Direct comparative cytotoxicity data for all three isomers on a single cell line is limited. The provided data for 4-aminopyridine gives an indication of its cytotoxic potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Voltage-Gated Potassium (Kv) Channel Inhibition Assay (Patch Clamp Electrophysiology)
This protocol outlines the general procedure for assessing the inhibitory effect of aminopyridine isomers on voltage-gated potassium channels expressed in a cellular system (e.g., HEK293 cells or Xenopus oocytes).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the desired Kv channel subtype (e.g., Kv1.1, Kv1.2).
-
For Xenopus oocytes, inject cRNA encoding the specific channel subunit and incubate for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique for HEK293 cells or two-electrode voltage clamp for Xenopus oocytes.
-
Maintain cells in an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).
-
The internal pipette solution for whole-cell recording typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
-
Experimental Procedure:
-
Establish a stable recording and measure baseline Kv channel currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Prepare stock solutions of the aminopyridine isomers in an appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentrations in the external solution.
-
Perfuse the cells with the aminopyridine-containing solution and record the currents at each concentration.
-
Allow sufficient time for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step in the presence and absence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme solution: Acetylcholinesterase from a specified source (e.g., electric eel or human recombinant).
-
Test compounds: Prepare stock solutions of aminopyridine isomers and a positive control (e.g., donepezil) in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB solution, and the test compound at various concentrations to the wells.
-
Add the AChE solution to initiate the pre-incubation (typically 15 minutes at 25°C).
-
Start the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the inhibitor concentration versus the percentage of inhibition to calculate the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyridine isomers.
-
Replace the culture medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
General Signaling Pathway for Aminopyridine Action
Aminopyridines, particularly 4-aminopyridine, are well-known blockers of voltage-gated potassium channels. This action leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions through voltage-gated calcium channels, thereby increasing neurotransmitter release.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a biological assay.
Conclusion
The aminopyridine isomers exhibit distinct biological activities, with 4-aminopyridine being the most extensively studied, particularly for its role as a potassium channel blocker. The available data clearly indicates the potent effect of 4-aminopyridine on various Kv channel subtypes. However, there is a notable gap in the literature regarding the direct comparative analysis of 2-aminopyridine and 3-aminopyridine across a similar range of biological assays. The provided protocols offer standardized methods for generating this much-needed comparative data. Further research directly comparing the three isomers in assays for potassium channel activity, acetylcholinesterase inhibition, and cytotoxicity on various cell lines would be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding future drug development efforts.
References
Bridging the Gap: Validating In Vitro Experimental Results with Computational Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research and drug development, the synergy between in vitro experimentation and computational modeling has become indispensable. In vitro assays provide tangible, biological data under controlled laboratory conditions, while computational models offer a powerful means to simulate complex biological systems, predict experimental outcomes, and generate new hypotheses. The validation of in vitro results with in silico models is a critical step to ensure the accuracy, reliability, and predictive power of both approaches. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to illuminate the validation process.
The Symbiotic Relationship: In Vitro and In Silico Approaches
Comparative Analysis of In Vitro and In Silico Data
A key aspect of the validation process is the quantitative comparison of data obtained from in vitro experiments and computational model predictions. This section presents a series of tables summarizing such comparisons across different biological contexts.
Table 1: Comparison of In Vitro and In Silico IC50 Values for Anticancer Drugs
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Computational models are increasingly used to predict the IC50 values of novel compounds, which are then validated by in vitro assays.
| Drug | Cancer Cell Line | In Vitro IC50 (µM) | In Silico Predicted IC50 (µM) | Model Type | Reference |
| Erlotinib | A549 (Lung Cancer) | 2.76 | 3.28 | Deep Learning | [5] |
| Gemcitabine | BxPC3 (Pancreatic Cancer) | 0.015 | 0.021 | Machine Learning | [6] |
| Paclitaxel | MCF7 (Breast Cancer) | 0.004 | 0.006 | Random Forest | [7] |
| Sorafenib | HepG2 (Liver Cancer) | 5.8 | 6.5 | Support Vector Machine | [8] |
Table 2: Validation of a Kinetic Model of ERK Signaling with Western Blot Data
Computational models can simulate the dynamic changes in protein phosphorylation within a signaling pathway. These predictions can be validated by quantitative Western blotting, which measures the relative abundance of phosphorylated proteins at different time points.
| Time Point (minutes) | In Vitro Normalized pERK Levels (Western Blot) | In Silico Predicted Normalized pERK Levels (Kinetic Model) | Reference |
| 0 | 0.0 | 0.0 | [9] |
| 5 | 1.0 | 0.98 | [9] |
| 15 | 0.65 | 0.68 | [9] |
| 30 | 0.35 | 0.32 | [9] |
| 60 | 0.15 | 0.18 | [9] |
Table 3: Comparison of In Vitro and In Silico Tumor Spheroid Growth
Agent-based models (ABMs) can simulate the growth of a tumor by modeling the behavior of individual cells. The predicted tumor size and cell viability can be compared with in vitro data from 3D spheroid cultures.
| Time Point (hours) | In Vitro Spheroid Diameter (µm) | In Silico Predicted Spheroid Diameter (µm) (Agent-Based Model) | Reference |
| 0 | 200 | 200 | [10] |
| 24 | 255 | 260 | [10] |
| 48 | 310 | 315 | [10] |
| 72 | 380 | 375 | [10] |
Experimental Protocols for In Vitro Validation
Detailed and reproducible experimental protocols are the bedrock of successful in vitro validation. The following are methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with the compounds of interest at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilization solution other than DMSO, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[7][11]
Western Blot for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells or tissues in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[1][6]
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a powerful technique used to quantify the amount of a specific DNA or RNA sequence in a sample.
Materials:
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Primers specific to the target gene and a reference gene
-
qPCR instrument
Protocol:
-
Extract total RNA from the cells or tissues.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction in a qPCR instrument, which will amplify the target DNA and monitor the fluorescence in real-time.
-
Analyze the data to determine the relative expression of the target gene, normalized to the expression of a reference gene.[12][13]
Visualizing the Validation Workflow and Biological Pathways
Diagrams are essential for illustrating the logical flow of the validation process and the complex interactions within biological signaling pathways. The following diagrams are generated using the Graphviz DOT language.
Experimental and Computational Validation Workflow
This diagram illustrates the iterative process of validating in vitro experimental results with computational models.
MAPK/ERK Signaling Pathway
This diagram depicts a simplified version of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, a crucial pathway in cell proliferation and survival that is often the subject of both in vitro and in silico studies.
Conclusion
The integration of in vitro experiments and computational modeling represents a paradigm shift in biological research and drug development. By providing a framework for mutual validation, this combined approach enhances the reliability of experimental findings and the predictive accuracy of computational models. The quantitative comparisons, detailed protocols, and visual workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively bridge the gap between the wet lab and the computer, ultimately accelerating the translation of scientific discoveries into clinical applications.
References
- 1. Agent-Based Modeling of Cancer Stem Cell Driven Solid Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulating Cancer Growth with Multiscale Agent-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Predicting gene expression changes upon... | F1000Research [f1000research.com]
- 9. embopress.org [embopress.org]
- 10. Bayesian calibration of a stochastic, multiscale agent-based model for predicting in vitro tumor growth | PLOS Computational Biology [journals.plos.org]
- 11. Benchmarking Deep Learning Models for Predicting Anticancer Drug Potency (IC50): Insights for the Medicinal Chemist | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. Simulations of tumor growth and response to immunotherapy by coupling a spatial agent-based model with a whole-patient quantitative systems pharmacology model | PLOS Computational Biology [journals.plos.org]
- 13. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-3,5-difluoropyridin-2-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-3,5-difluoropyridin-2-ol, a halogenated pyridine derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Halogenated pyridines can be hazardous, and precautions must be taken to avoid exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard lab coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound is a solid. Collect all waste, including contaminated materials like weighing paper or spatulas, in this designated container.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizers.[1]
-
-
Container Selection and Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources or ignition.
-
-
Spill Management:
-
In the event of a spill, contain it immediately using an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
The primary recommended method for the disposal of pyridine-based waste is high-temperature incineration by a licensed facility.[3]
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the table below summarizes key safety and disposal information based on related halogenated pyridine compounds and general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [4] |
| Disposal Method | Incineration at a licensed facility | [3] |
| Container Type | Compatible, sealed (e.g., HDPE, glass) | [1] |
| Storage | Segregated, cool, well-ventilated area | |
| Incompatible Materials | Strong oxidizers, strong acids | [1] |
| Spill Cleanup | Inert absorbent material (sand, vermiculite) |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling halogenated aromatic compounds in a laboratory setting. These are derived from governmental regulations and institutional guidelines for hazardous waste management.[4][5] The core principle is the containment and proper disposal of the chemical to prevent environmental release and human exposure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Amino-3,5-difluoropyridin-2-ol
Essential Safety and Handling Guide for 4-Amino-3,5-difluoropyridin-2-ol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Disclaimer: This document provides guidance based on publicly available safety data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and accurate safety information.
Hazard Identification and Personal Protective Equipment
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Primary concerns include irritation to the skin and eyes, and potential harm if ingested or inhaled.[1][2] The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| Protection Type | Recommended PPE | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Handle with gloves that have been inspected prior to use.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust is generated. | Use in a well-ventilated area. Avoid the formation of dust and aerosols.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk. The following step-by-step procedures outline the lifecycle of this compound in the laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Keep the container tightly closed when not in use.[1][3]
Handling and Experimental Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Weighing and Aliquoting: Conduct all weighing and handling of the powdered compound within a certified chemical fume hood to prevent inhalation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical.[3]
-
Spill Management: In case of a spill, evacuate the area and prevent further spread.[4] Absorb the spill with an inert material and collect it in a sealed container for disposal.[3]
Waste Disposal
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, must be collected in a designated, labeled hazardous waste container.
-
Disposal Procedure: Dispose of chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.[4]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
